Aurantiogliocladin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYQJVWDVBANHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486259 | |
| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-54-5 | |
| Record name | Aurantiogliocladin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dimethoxy-5,6-dimethyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AURANTIOGLIOCLADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74R18PLB3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Isolation of Aurantiogliocladin from Clonostachys rosea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation, characterization, and biological evaluation of aurantiogliocladin, a polyketide metabolite produced by the fungus Clonostachys rosea. This document details experimental protocols, quantitative data, and the biosynthetic context of this promising bioactive compound.
Introduction
Clonostachys rosea is a mycoparasitic fungus recognized for its potential as a biocontrol agent against various plant pathogens. Beyond its agricultural applications, C. rosea is a prolific producer of a diverse array of secondary metabolites, including the quinone derivative this compound. This compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects, making it a compound of interest for drug discovery and development. This guide outlines the key procedures for the reliable isolation and characterization of this compound for further research and application.
Data Presentation
Biological Activity of this compound
The bioactivity of this compound has been evaluated against various microbial and cell lines. The following tables summarize the reported minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) to provide a quantitative measure of its potency.
Table 1: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
| Candida albicans DSM 11225 | 128[1] |
| Candida guilliermondii DSM 70052 | 32[1] |
| Candida krusei DSM 6128 | 64[1] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus epidermidis | Moderately active |
| Staphylococcus aureus | Inactive |
| Bacillus cereus | 128 |
| Escherichia coli | Not specified |
| Pseudomonas aeruginosa | Not specified |
Note: While described as a weak antibiotic, specific MIC values against all bacterial strains are not consistently available in the reviewed literature.
Table 3: Biofilm Inhibition by this compound
| Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |
| Bacillus cereus | 128 (MIC) | 44 |
| Bacillus cereus | 32 (1/4 MIC) | 37[1] |
| Staphylococcus epidermidis | 64 (MIC) | Not specified |
| Staphylococcus epidermidis | 32 (1/2 MIC) | 19 |
Cytotoxic Activity of this compound
Quantitative data on the cytotoxic effects of this compound against specific cancer cell lines is limited in the currently available literature. However, related terphenyl quinone derivatives have shown significant cytotoxicity against mouse fibroblast L929 and cervix carcinoma KB-3-1 cell lines with IC50 values ranging from 2.4 to 26 µg/mL.[1] Further studies are required to establish a comprehensive cytotoxic profile of this compound.
Experimental Protocols
Cultivation of Clonostachys rosea for this compound Production
The production of this compound can be achieved through both solid-state and submerged liquid fermentation of Clonostachys rosea. Submerged fermentation is often preferred for scalability and process control.
Protocol 3.1.1: Submerged Liquid Fermentation
-
Inoculum Preparation:
-
Culture Clonostachys rosea on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C to allow for sufficient sporulation.
-
Harvest conidia by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^7 conidia/mL.
-
-
Fermentation:
-
Prepare a suitable liquid fermentation medium. A recommended medium consists of dextrose monohydrate and soybean meal with a carbon-to-nitrogen (C:N) ratio of 50:1.[2][3][4] The initial pH of the medium should be adjusted to 6.0.[2][3][4]
-
Inoculate the liquid medium with the spore suspension to a final concentration of 5 x 10^6 conidia/mL.[2][4][5]
-
Incubate the culture in a benchtop bioreactor or shake flasks at 28 ± 0.5°C with an agitation speed of 400 rpm and an aeration rate of 1.0 L/min (0.56 vvm) for 4-7 days.[2][4][5]
-
Extraction of this compound
-
Separation of Biomass and Supernatant:
-
After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
-
Solvent Extraction:
-
From Culture Filtrate: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic phases.
-
From Mycelium: The mycelial mat can be extracted with methanol or acetone to recover intracellular metabolites. The resulting extract can then be partitioned with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving chromatographic techniques. As a quinone compound, specific methods for separating fungal quinones are applicable.
Protocol 3.3.1: Chromatographic Purification
-
Initial Fractionation (e.g., Column Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the yellow-orange this compound.
-
-
Fine Purification (e.g., Centrifugal Partition Chromatography or Preparative HPLC):
-
For more refined separation of quinones, Centrifugal Partition Chromatography (CPC) is a powerful technique. A biphasic solvent system such as chloroform/ethyl acetate/methanol/water/acetic acid (3:1:3:2:1, v/v/v/v/v) in ascending mode can be effective for separating fungal quinones.[6][7]
-
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient can be used for final purification.
-
Characterization of this compound
The purified this compound should be characterized using spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of this compound using high-resolution mass spectrometry (HR-MS). This will confirm the molecular formula.
-
Biosynthesis and Regulation
This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The genome of Clonostachys rosea contains 31 putative PKS-encoding genes, many of which are organized in biosynthetic gene clusters (BGCs).[9][10][11]
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound likely involves a Type I PKS. The expression of several PKS genes in C. rosea is induced during interactions with other fungi, suggesting their role in producing compounds for competition and antagonism.[9][10] The specific PKS and associated genes responsible for this compound biosynthesis are yet to be definitively identified.
Caption: Workflow for the isolation and characterization of this compound.
Putative Regulatory Network
The regulation of polyketide synthesis in fungi is complex and often involves global regulators that respond to environmental cues such as nutrient availability and stress, as well as pathway-specific transcription factors located within the BGC. The signaling pathways that specifically control this compound production in C. rosea are an active area of research.
Caption: Putative regulatory pathway for this compound biosynthesis.
Conclusion
This technical guide provides a framework for the isolation, characterization, and study of this compound from Clonostachys rosea. The detailed protocols for cultivation and general extraction, along with the summarized bioactivity data, offer a solid foundation for researchers. Further investigation is warranted to elucidate the specific biosynthetic gene cluster and regulatory networks governing this compound production, as well as to fully explore its therapeutic potential. The methodologies outlined herein will facilitate the generation of pure this compound for such advanced studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci [frontiersin.org]
- 6. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PMC [pmc.ncbi.nlm.nih.gov]
Aurantiogliocladin: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiogliocladin is a toluquinone-type secondary metabolite of fungal origin that has garnered interest for its biological activities, including weak antibiotic and biofilm-inhibiting properties. This technical guide provides an in-depth overview of the natural sources of this compound, its proposed biosynthetic pathway, and detailed methodologies for its extraction, purification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.
Natural Sources of this compound
This compound is primarily produced by filamentous fungi, particularly species within the genus Clonostachys and fungi formerly classified under the genus Gliocladium. The primary known natural sources are:
-
Clonostachys candelabrum : This fungus, previously known as Gliocladium roseum, is a well-documented producer of this compound.[1][2][3] It is a common saprophytic fungus found in various environments.
-
Gliocladium species : Several species formerly classified as Gliocladium have been reported to produce this compound. It is important to note that the taxonomy of this genus has been significantly revised, with many species now placed in other genera, such as Clonostachys and Trichoderma.
While these are the principal documented producers, other related fungal species may also synthesize this compound. Production is influenced by various factors, including the specific fungal strain, culture medium composition, pH, temperature, and aeration.
Quantitative Production of this compound
| Fungal Strain | Culture Medium | Incubation Time (days) | Temperature (°C) | pH | Aeration | This compound Yield | Reference |
| Clonostachys candelabrum | Potato Dextrose Broth (PDB) | 14-21 | 25 | 5.5-6.5 | Shaking (150 rpm) | Data not available | General Reference |
| Gliocladium roseum | Czapek-Dox Broth | 14-21 | 25 | 5.5-6.5 | Static or Shaking | Data not available | General Reference |
Note: The lack of specific yield data in the literature highlights an opportunity for further research in optimizing and quantifying this compound production.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been proposed to proceed through the polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. The pathway is believed to be similar to that of other toluquinones and related compounds like gliorosein.
The proposed pathway involves the following key steps:
-
Assembly of a polyketide chain: Acetyl-CoA serves as the starter unit, and malonyl-CoA units are sequentially added by a polyketide synthase (PKS) enzyme.
-
Cyclization and aromatization: The polyketide chain undergoes cyclization and aromatization to form an orsellinic acid-type intermediate.
-
Post-PKS modifications: A series of enzymatic modifications, including decarboxylation, hydroxylation, and O-methylation, convert the initial aromatic ring into the toluquinone scaffold of this compound.
Proposed Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction, purification, and quantification of the target compound.
Fungal Cultivation for this compound Production
Objective: To cultivate Clonostachys candelabrum or other producing fungi for the production of this compound.
Materials:
-
Pure culture of Clonostachys candelabrum or a related fungus.
-
Potato Dextrose Agar (PDA) plates.
-
Potato Dextrose Broth (PDB) or Czapek-Dox Broth.
-
Sterile flasks (e.g., 250 mL or 500 mL Erlenmeyer flasks).
-
Incubator shaker.
-
Autoclave.
-
Laminar flow hood.
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small piece of mycelium from a stock culture of the fungus onto a fresh PDA plate.
-
Incubate the plate at 25°C for 7-10 days, or until sufficient fungal growth is observed.
-
-
Liquid Culture:
-
Prepare the liquid culture medium (PDB or Czapek-Dox Broth) according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the sterilized medium to cool to room temperature.
-
Under a laminar flow hood, inoculate the liquid medium with several small agar plugs (approximately 5 mm in diameter) from the actively growing edge of the fungal culture on the PDA plate.
-
Incubate the flasks at 25°C in a shaker incubator at 150 rpm for 14-21 days. The culture will gradually change color as secondary metabolites, including this compound, are produced.
-
Extraction and Purification of this compound
Objective: To extract and purify this compound from the fungal culture.
Materials:
-
Fungal culture broth from step 3.1.
-
Ethyl acetate or Butanol.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate).
-
Thin-layer chromatography (TLC) plates (silica gel).
-
UV lamp for TLC visualization.
Procedure:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar material.
-
Combine the mycelium and the culture filtrate.
-
Extract the combined broth and mycelium with an equal volume of ethyl acetate or butanol three times in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract to dryness using a rotary evaporator to obtain the crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation by TLC. This compound is a colored compound and can often be tracked visually as a yellow-orange band.
-
Combine the fractions containing pure this compound (as determined by TLC) and concentrate to dryness.
-
Quantification of this compound by HPLC-DAD
Objective: To quantify the amount of this compound in an extract.
Materials:
-
Purified this compound or a crude extract.
-
HPLC system with a Diode Array Detector (DAD).
-
C18 reversed-phase HPLC column.
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid).
-
This compound standard of known concentration.
-
Volumetric flasks and pipettes.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Sample Preparation:
-
Dissolve a known weight of the purified compound or crude extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (these may need to be optimized for your specific instrument and column):
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. For example, start with 80% water and increase to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector, monitoring at the wavelength of maximum absorbance for this compound (approximately 270 nm and 420 nm).
-
-
-
Quantification:
-
Inject the calibration standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
UV-Vis Spectroscopy: To determine the wavelengths of maximum absorbance.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the isolation and analysis of this compound and the logical relationship between the key experimental stages.
Caption: Overall experimental workflow for this compound.
Caption: Logical relationships in this compound research.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of this compound. While the primary fungal producers have been identified, there remains a significant opportunity for research into optimizing culture conditions to enhance yields. The provided experimental protocols offer a solid foundation for researchers to cultivate these fungi and purify this compound for further investigation into its biological activities and potential applications. The elucidation of the definitive biosynthetic pathway through genetic and enzymatic studies will be a key area for future research.
References
An In-Depth Technical Guide to the Aurantiogliocladin Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiogliocladin is a quinone-containing polyketide secondary metabolite produced by the fungus Clonostachys rosea (formerly known as Gliocladium roseum). This compound is a precursor to gliorosein and is of interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, including the proposed enzymatic steps, the underlying genetic framework, and detailed experimental protocols for its investigation.
Core Biosynthesis Pathway
The biosynthesis of this compound is proposed to proceed through a polyketide pathway, commencing with the condensation of acetyl-CoA and malonyl-CoA, followed by a series of enzymatic modifications including methylation, hydroxylation, and oxidation. While the complete enzymatic machinery and the corresponding gene cluster have not been definitively elucidated for this compound itself, a pathway has been proposed based on the biosynthesis of the related compound, gliorosein, for which this compound is a direct precursor.
The proposed biosynthetic route begins with the formation of a tetraketide backbone, which is then cyclized to form 5-methylorsellinic acid. This initial step is catalyzed by a Polyketide Synthase (PKS). Subsequent modifications, including decarboxylation, hydroxylation, and O-methylation, are carried out by tailoring enzymes to yield the toluquinone scaffold of this compound.
Proposed Biosynthetic Steps:
-
Polyketide Chain Assembly: An iterative Type I Polyketide Synthase (PKS) catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.
-
Cyclization and Aromatization: The tetraketide intermediate undergoes an intramolecular C-to-C cyclization and subsequent aromatization to yield 5-methylorsellinic acid.
-
Decarboxylation: 5-methylorsellinic acid is decarboxylated to form orcinol.
-
Hydroxylation and O-Methylation: A series of hydroxylation and O-methylation reactions, catalyzed by hydroxylases (likely cytochrome P450 monooxygenases) and O-methyltransferases, respectively, convert orcinol into this compound. The exact order and intermediates in this latter part of the pathway leading specifically to this compound are not yet fully characterized.
Genetic Framework
The genome of Clonostachys rosea contains approximately 31 putative polyketide synthase (PKS) genes, many of which are located within biosynthetic gene clusters (BGCs).[1][2][3] While the specific PKS gene and BGC responsible for this compound biosynthesis have not been experimentally confirmed, bioinformatic analysis and comparison with known orsellinic acid synthase genes from other fungi can provide candidate genes for further investigation. Functional characterization of these PKS genes through gene knockout and heterologous expression is a key area for future research to definitively identify the this compound BGC.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data specifically on this compound production yields from Clonostachys rosea cultures. However, studies on the production of other secondary metabolites in this fungus provide a basis for optimizing culture conditions to enhance this compound yield.
| Parameter | Condition/Value | Reference |
| Fungus | Clonostachys rosea (syn. Gliocladium roseum) | General literature |
| Precursors | Acetyl-CoA, Malonyl-CoA, S-Adenosyl Methionine | Proposed pathway |
| Key Intermediate | 5-Methylorsellinic Acid | Proposed pathway |
| Reported Yields | Data not available for this compound. For conidia production in liquid fermentation, yields of up to 1.4 x 10⁹ conidia/mL have been reported. | [4] |
Table 1: Summary of Key Biosynthetic Parameters
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol 1: Fungal Culture and Metabolite Extraction
Objective: To cultivate Clonostachys rosea and extract secondary metabolites for analysis.
Materials:
-
Clonostachys rosea strain
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate
-
Methanol
-
Sterile flasks
-
Shaking incubator
-
Rotary evaporator
-
HPLC-grade solvents
Procedure:
-
Fungal Culture: Inoculate Clonostachys rosea onto PDA plates and incubate at 25°C for 7-10 days until sporulation. Aseptically transfer agar plugs containing fungal mycelium and spores into flasks containing PDB.
-
Liquid Fermentation: Incubate the liquid cultures at 25°C with shaking at 150 rpm for 14-21 days.
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration.
-
Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate.
-
Mycelial Extraction: Homogenize the mycelium and extract three times with methanol.
-
-
Concentration: Combine the respective organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
Sample Preparation for Analysis: Dissolve the crude extracts in a suitable solvent (e.g., methanol) for subsequent HPLC-MS analysis.
Protocol 2: Gene Knockout via Agrobacterium-mediated Transformation (ATMT)
Objective: To create targeted gene deletions of candidate PKS or tailoring enzyme genes in Clonostachys rosea to investigate their role in this compound biosynthesis.
Materials:
-
Clonostachys rosea spores
-
Agrobacterium tumefaciens strain (e.g., AGL-1)
-
Binary vector with a selection marker (e.g., hygromycin resistance)
-
Induction medium (IM)
-
Co-cultivation plates
-
Selection medium (PDA with hygromycin and cefotaxime)
-
PCR reagents and primers
Procedure:
-
Vector Construction: Construct a gene knockout vector containing homologous flanking regions of the target gene cloned on either side of a selection marker cassette.
-
Agrobacterium Preparation: Transform the binary vector into A. tumefaciens. Grow the transformed Agrobacterium in liquid medium to an OD₆₀₀ of 0.6-0.8. Pellet the cells and resuspend in IM.
-
Co-cultivation: Mix the Agrobacterium suspension with a suspension of Clonostachys rosea spores. Spread the mixture onto co-cultivation plates overlaid with a cellophane membrane. Incubate in the dark at 22-25°C for 2-3 days.
-
Selection: Transfer the cellophane membrane to selection plates containing hygromycin (to select for transformants) and cefotaxime (to inhibit Agrobacterium growth). Incubate at 25°C until resistant colonies appear.
-
Verification: Isolate individual transformants and confirm the gene deletion by PCR using primers flanking the insertion site and internal to the selection marker.
Protocol 3: HPLC-MS Analysis of Toluquinones
Objective: To separate, identify, and quantify this compound and related intermediates in fungal extracts.
Materials:
-
Crude fungal extract
-
HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound standard (if available)
Procedure:
-
Sample Preparation: Filter the redissolved crude extract through a 0.22 µm syringe filter.
-
HPLC Separation: Inject the sample onto the C18 column. Elute with a gradient of mobile phase B in A (e.g., 10% to 90% B over 30 minutes) at a flow rate of 0.5 mL/min.
-
Detection:
-
DAD: Monitor the absorbance at relevant wavelengths for quinones (typically in the range of 250-400 nm).
-
MS: Operate the mass spectrometer in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the eluting compounds. Use fragmentation (MS/MS) to aid in structural elucidation.
-
-
Quantification: If a standard is available, create a calibration curve to quantify the concentration of this compound in the extracts. Relative quantification can be performed by comparing peak areas between different samples.
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for gene knockout in Clonostachys rosea.
Conclusion
The biosynthesis of this compound in Clonostachys rosea represents a classic fungal polyketide pathway with significant potential for further scientific exploration and biotechnological application. While the foundational steps have been proposed, the specific genetic and enzymatic machinery remains an open area of investigation. The protocols and information provided in this guide offer a robust framework for researchers to delve into the intricacies of this pathway, paving the way for the discovery of novel enzymes, the engineering of new bioactive compounds, and a deeper understanding of fungal secondary metabolism.
References
- 1. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of polyketide synthases in the biocontrol fungus Clonosthachys rosea - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint: A Technical Guide to Polyketide Synthase Genes in Aurantiogliocladin Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantiogliocladin, a bioactive toluquinone metabolite produced by the fungus Clonostachys candelabrum (formerly Gliocladium roseum), has garnered interest for its potential therapeutic applications. The biosynthesis of this polyketide is orchestrated by a dedicated polyketide synthase (PKS) and a suite of tailoring enzymes encoded within a biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the current understanding of the PKS genes involved in this compound production. While the specific PKS gene has not yet been definitively identified, this guide leverages analogous systems in Clonostachys rosea and the broader field of mycology to present putative biosynthetic pathways, detailed experimental protocols for gene identification and characterization, and insights into the regulation of its production. This document serves as a foundational resource for researchers aiming to elucidate the complete biosynthetic pathway of this compound, optimize its production, and explore its therapeutic potential through metabolic engineering.
Introduction: The Polyketide Origin of this compound
Polyketides are a diverse class of natural products synthesized by multidomain enzymes known as polyketide synthases (PKSs). These enzymes iteratively condense small carboxylic acid units to form a polyketide chain, which then undergoes various modifications such as cyclization, reduction, and aromatization to yield the final product. This compound, a substituted toluquinone, is a classic example of a fungal polyketide. Its biosynthesis is believed to originate from a polyketide precursor assembled by a Type I PKS, which is typical for fungal secondary metabolites.
The producing organism, Clonostachys candelabrum (often referred to by its synonym Clonostachys rosea in the literature), is a mycoparasitic fungus known for its prolific production of a wide array of secondary metabolites.[1] The genome of C. rosea has been found to contain a remarkable number of putative PKS genes, highlighting its significant potential for natural product discovery.[2][3] While research has successfully linked specific PKS genes in C. rosea to the production of other polyketides like clonoroseins, the gene or gene cluster responsible for this compound remains to be elucidated.[2]
Putative Biosynthetic Pathway of this compound
Based on the structure of this compound and the known mechanisms of fungal PKSs, a putative biosynthetic pathway can be proposed. This pathway would involve a highly reducing PKS (HR-PKS) to generate the polyketide backbone, followed by the action of tailoring enzymes.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data on this compound Production
Specific quantitative data on this compound production is not extensively reported in the literature. However, studies on the optimization of Clonostachys rosea fermentation for the production of biomass and other secondary metabolites provide a framework for enhancing this compound yields. The following table summarizes parameters that have been shown to influence secondary metabolite production in C. rosea and can be considered for optimizing this compound biosynthesis.
| Parameter | Condition | Effect on C. rosea Growth/Metabolite Production | Reference |
| Carbon Source | Glucose, Sucrose | Glucose generally enhances conidial production. | [4] |
| Nitrogen Source | Soybean meal, Peptone | Organic nitrogen sources can significantly impact biomass and spore production. | [5] |
| C:N Ratio | 10:1 to 50:1 | A high C:N ratio (50:1) favors conidia production, while a lower ratio (10:1) can induce microsclerotia formation. | [5] |
| pH | 4.0 - 6.0 | Optimal pH for conidia production is around 4.0. | [4] |
| Temperature | 25°C - 28°C | Generally optimal for mycelial growth of mesophilic fungi. | [6] |
| Photoperiod | 12 hours | A 12-hour photoperiod has been shown to be optimal for conidia production. | [4] |
Experimental Protocols
The following protocols are adapted from methodologies successfully used for the identification and characterization of PKS genes and their products in Clonostachys rosea.[2] These protocols provide a robust framework for researchers aiming to identify the this compound biosynthetic gene cluster.
Genome Mining for Putative PKS Genes
Objective: To identify candidate PKS genes in the genome of Clonostachys candelabrum.
Methodology:
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing strain of C. candelabrum.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters, including those containing PKS genes.
-
Domain Analysis: Analyze the predicted PKS protein sequences for conserved domains (e.g., Ketoacyl Synthase [KS], Acyltransferase [AT], Acyl Carrier Protein [ACP], Ketoreductase [KR], Dehydratase [DH], Enoyl Reductase [ER], and Thioesterase [TE]) using tools like Pfam and InterProScan. This helps in classifying the PKS as non-reducing, partially reducing, or highly reducing.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response surface methodology (RSM) for the growth optimization of Clonostachys rosea TNAU CR04 under varying temperatures, pH and water activity | Plant Science Today [horizonepublishing.com]
Aurantiogliocladin: An In-Depth Technical Guide on its Antibiotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantiogliocladin, a toluquinone secondary metabolite produced by certain fungi, has demonstrated modest but selective antibiotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antibiotic. It consolidates available quantitative data on its antibacterial and antifungal activities, details the experimental protocols for assessing these activities, and visually represents the key described pathways. While the precise molecular targets of this compound are still under investigation, this document summarizes the established bacteriostatic, fungistatic, and potent antibiofilm effects, with a particular focus on its role as a quorum sensing inhibitor.
Introduction
This compound is a naturally occurring benzoquinone that has been isolated from fungi such as Clonostachys candelabrum (formerly Gliocladium candelabrum).[1][2][3] Structurally, it is a 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone. While not a potent bactericidal or fungicidal agent, its notable biological activity lies in its ability to inhibit the growth of specific microorganisms and, more significantly, to disrupt biofilm formation at sub-inhibitory concentrations.[2][3] This has garnered interest in its potential as a lead compound for the development of novel anti-virulence and antibiofilm agents. This guide will delve into the known mechanisms underpinning its antibiotic effects.
Antimicrobial Spectrum and Potency
This compound exhibits a selective and generally weak to moderate antimicrobial activity. Its effect is primarily static, meaning it inhibits microbial growth rather than killing the cells.[2][3]
Antibacterial Activity
This compound has been shown to be active against certain Gram-positive bacteria, with a notable selectivity. For instance, it is more effective against Staphylococcus epidermidis than the closely related Staphylococcus aureus.[2][3] Its activity against Gram-negative bacteria is generally lower.[2]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Bacillus cereus DSM 626 | 128[3] |
| Chromobacterium violaceum CV026 | 180[2] |
| Escherichia coli MT102 | >300[2] |
| Pseudomonas aeruginosa PA14 | >300[2] |
| Staphylococcus aureus DSM 1104 | >300[2] |
| Staphylococcus epidermidis ATCC 35984 | 64[2][3] |
| Streptococcus mutans UA59 | >300[2] |
Antifungal Activity
This compound also demonstrates activity against a range of yeasts, with MIC values indicating a fungistatic effect.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungi
| Fungal Strain | MIC (µg/mL) |
| Candida albicans DSM 11225 | 128[4] |
| Candida guilliermondii DSM 70052 | 32[4] |
| Candida krusei DSM 6128 | 64[4] |
| Candida parapsilosis DSM 5784 | 64[4] |
| Rhodotorula glutinis DSM 70398 | 32[4] |
Core Mechanism of Action: Inhibition of Biofilm Formation and Quorum Sensing
The most significant antibiotic-related activity of this compound is its ability to inhibit biofilm formation, often at concentrations below its MIC.[2][3] This suggests a mechanism that interferes with bacterial virulence and community behavior rather than essential life processes.
The primary mechanism identified for this antibiofilm effect is the inhibition of quorum sensing (QS).[2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This is often mediated by small signaling molecules called autoinducers.
In the model organism Chromobacterium violaceum, this compound has been shown to inhibit the production of violacein, a purple pigment whose synthesis is regulated by QS.[2] This indicates that this compound interferes with the QS signaling cascade.
References
The Antibacterial Potential of Aurantiogliocladin: A Technical Guide
An In-depth Examination of the Biological Activity of a Fungal Metabolite Against Bacterial Pathogens
Introduction
Aurantiogliocladin, a toluquinone derivative produced by fungi such as Clonostachys candelabrum, has emerged as a compound of interest in the search for novel antimicrobial agents.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activity against a range of bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate a thorough understanding of this compound's antibacterial properties and potential applications.
Antibacterial Activity Spectrum
This compound exhibits a selective and generally weak antibiotic activity against various bacterial strains.[1][3][4] Its efficacy is more pronounced against certain Gram-positive bacteria, with a notable selectivity between closely related species. For instance, it is active against Staphylococcus epidermidis but shows no inhibitory effect on Staphylococcus aureus.[1][2][3][4] Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli have demonstrated resistance to this compound.[1][3]
The compound's primary mode of action is bacteriostatic, meaning it inhibits bacterial growth without killing the cells.[1][3][4] This has been demonstrated by the ability of bacteria to resume growth when transferred to a fresh, antibiotic-free medium after exposure to this compound.[1][3]
Quantitative Antimicrobial Data
The antibacterial efficacy of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and its ability to inhibit biofilm formation. The following tables summarize the available data for various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Strain ID | MIC (µg/mL) |
| Bacillus cereus | DSM 626 | 128[1] |
| Chromobacterium violaceum | CV026 | 180[1] |
| Escherichia coli | MT102 | >300[1] |
| Pseudomonas aeruginosa | PA14 | >300[1] |
| Staphylococcus aureus | DSM 1104 | >300[1] |
| Staphylococcus epidermidis | ATCC 35984 | 64[1] |
| Streptococcus mutans | UA59 | 300[1] |
Table 2: Biofilm Inhibition by this compound at Various Concentrations
| Bacterial Strain | Concentration (µg/mL) | % Biofilm Inhibition |
| Bacillus cereus | 256 | 54%[1] |
| 128 (MIC) | 44%[1] | |
| 32 | 37%[1] | |
| Chromobacterium violaceum | 180 (MIC) | 90%[1] |
| 45 | 62%[1] | |
| 22.5 | 29%[1] | |
| Staphylococcus epidermidis | 256 | 55%[1] |
| 64 (MIC) | 51%[1] | |
| 32 | 19%[1] | |
| 16 | 10%[1] | |
| Streptococcus mutans | 300 (MIC) | 34%[1] |
| 150 | 15%[1] |
Mechanism of Action: Biofilm and Quorum Sensing Inhibition
A significant aspect of this compound's biological activity is its ability to inhibit biofilm formation, often at sub-MIC concentrations.[1][2][3][4] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The observation that biofilm inhibition occurs at concentrations that do not inhibit planktonic cell growth suggests that this compound may interfere with signaling pathways involved in biofilm development.[2]
One such pathway is quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Chromobacterium violaceum, this compound's inhibition of biofilm formation is associated with a lack of violacein production, a pigment regulated by quorum sensing.[2] This suggests that this compound may act as a quorum-quenching agent.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using a broth microdilution method.[2]
-
Preparation of this compound Stock Solution: Dissolve this compound in methanol to create a stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate growth medium (e.g., LB for most bacteria, RPMI 1640 for yeast) within a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 to 3 µg/mL).[2]
-
Bacterial Inoculum Preparation: Culture the test bacteria overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the prepared bacterial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 30°C for C. violaceum, B. cereus, S. epidermidis, and 37°C for others) for 24 hours.[2]
-
Growth Measurement: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) every 15 minutes using an automated growth curve analysis system.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5]
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to prevent biofilm formation.
-
Preparation of Test Plates: In a 96-well microtiter plate, add serial dilutions of this compound to the growth medium.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension. Include positive controls (bacteria with no compound) and negative controls (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 30°C for 48 hours for C. violaceum) to allow for biofilm formation.[4]
-
Washing: After incubation, discard the planktonic cells and wash the wells gently with a buffer (e.g., PBS) to remove non-adherent cells.
-
Staining: Stain the adherent biofilm with a staining agent such as crystal violet.
-
Destaining: Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid).
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm). The percentage of biofilm inhibition is calculated relative to the control wells.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanisms of action of this compound.
Experimental workflow for assessing antibacterial activity.
Conceptual model of the bacteriostatic action.
Inhibition of quorum sensing by this compound.
Conclusion and Future Perspectives
This compound presents a unique profile as an antibacterial agent, characterized by its bacteriostatic action and potent biofilm inhibition capabilities, particularly at sub-lethal concentrations. Its selectivity and mode of action, potentially involving quorum sensing interference, suggest that it could be a valuable lead compound for the development of novel anti-biofilm drugs. Such agents could be used either alone or in combination with traditional bactericidal antibiotics to tackle persistent and resistant bacterial infections.
Further research is warranted to elucidate the precise molecular targets of this compound within bacterial signaling pathways. A deeper understanding of its structure-activity relationship could also guide the synthesis of more potent and broad-spectrum derivatives. The development of this compound or its analogs could offer a promising strategy to combat the growing threat of antibiotic resistance, particularly in the context of biofilm-associated infections.
References
Antifungal Properties of Aurantiogliocladin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurantiogliocladin, a toluquinone derivative isolated from various fungal species, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, underscores the urgent need for new therapeutic agents. Natural products have historically been a rich source of novel bioactive compounds, and among these, fungal secondary metabolites represent a promising avenue for discovery. This compound, a bright orange pigment first isolated from Gliocladium aurantiacum, has been identified as a compound with fungistatic activity against a range of pathogenic yeasts. Its ability to inhibit biofilm formation at subtoxic concentrations further highlights its potential as a lead compound for antifungal drug development. This guide synthesizes the available scientific literature to provide a detailed technical overview of the antifungal properties of this compound.
Antifungal Activity of this compound
This compound has been shown to be moderately active against several yeast species. Its activity is primarily fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1] This characteristic, combined with its anti-biofilm properties, makes it a compound of significant interest.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antifungal efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various fungal strains.
| Fungal Strain | DSM No. | MIC (µg/mL) | Reference |
| Candida albicans | 11225 | 128 | [1] |
| Candida guilliermondii | 70052 | 32 | [1] |
| Candida krusei | 6128 | 64 | [1] |
| Candida parapsilosis | 5784 | 64 | [1] |
| Rhodotorula glutinis | 70398 | 32 | [1] |
Experimental Protocols
The determination of the antifungal activity of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This standardized method allows for the reproducible assessment of a compound's antifungal efficacy.
Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antifungal agent against yeast.
3.1.1. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Yeast strains (e.g., Candida albicans, Candida guilliermondii)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
-
Solvent control (e.g., DMSO)
3.1.2. Methodology:
-
Inoculum Preparation:
-
Subculture the yeast strains on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum size of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Include a positive control (e.g., Fluconazole) and a solvent control (wells containing the highest concentration of the solvent used to dissolve this compound).
-
Also include a growth control well containing only the medium and the inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Mechanism of Action
The precise molecular mechanism of this compound's antifungal action has not been fully elucidated. However, its chemical structure as a toluquinone provides clues to its potential modes of action. Quinones are known to be redox-active molecules that can participate in cellular processes, leading to the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.
Hypothetical Signaling Pathway and Cellular Targets
Based on the known activities of other quinone-containing compounds, a hypothetical mechanism of action for this compound can be proposed. This involves the disruption of the fungal cell's redox balance and interference with key cellular processes.
References
The Core of Toluquinone's Biological Activity: An In-depth Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of toluquinone compounds, focusing on their cytotoxic and signaling modulatory effects. Toluquinone and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiangiogenic, and antilymphangiogenic properties.[1] Understanding the intricate relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity.
The Toluquinone Scaffold: A Foundation for Diverse Activity
The biological activity of toluquinone derivatives is fundamentally linked to the hydroquinone/benzoquinone core.[1] This scaffold's ability to participate in redox cycling and Michael-1,4-addition reactions is a key contributor to its cytotoxicity.[1][2] However, the nature, position, and number of substituents on this core ring system dramatically modulate the compound's potency and selectivity.
The Critical Role of the Methyl Group
A central finding in the SAR of toluquinol/toluquinone is the significance of the methyl group.[1] Replacement of the methyl group with other substituents, such as a trifluoromethyl group, leads to a substantial decrease in cytotoxic activity, with IC50 values increasing by 6- to 30-fold across various cancer cell lines.[1][3] Similarly, substitution with a carboxylic acid or sulfonic acid group also results in a notable reduction in growth inhibitory activity.[4] This highlights the methyl group's crucial role in the molecule's interaction with its biological targets.
Impact of a Second Substituent
The introduction of a second substituent onto the toluquinone ring is generally well-tolerated, with many disubstituted derivatives retaining potent antitumor activities in the low micromolar range.[1] However, the position and steric bulk of this second substituent are critical factors influencing activity.
-
Positional Isomerism: A comparative analysis of disubstituted derivatives indicates that 2,5-disubstituted compounds tend to exhibit higher cytotoxic activity than their 2,6-disubstituted counterparts, especially when dealing with non-bulky groups.[1]
-
Steric Hindrance: A significant decrease in cytotoxic activity is observed as the steric volume of the second substituent increases.[5] This suggests that bulky groups may hinder the molecule's ability to interact effectively with its target(s).
Oxidation State: Hydroquinone vs. Benzoquinone
The oxidation state of the core ring system also influences biological activity. Studies comparing toluquinol (the reduced hydroquinone form) and toluquinone (the oxidized benzoquinone form) have shown that the reduced compounds exhibit slightly better cytotoxic activities.[1] This finding is consistent with other reports demonstrating that the reduction of quinones to their corresponding hydroquinones can enhance their cytotoxic potency and selectivity.[1] It is hypothesized that both the hydroquinone and quinone forms may contribute to cytotoxicity through a redox cycle within the tumor cell, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[1]
Quantitative Analysis of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various toluquinol and toluquinone derivatives against a panel of human cancer cell lines. This quantitative data provides a clear basis for comparing the cytotoxic potency of these compounds.
| Compound | MDA-MB-231 (IC50, µM) | HL-60 (IC50, µM) | U87-MG (IC50, µM) | HT-1080 (IC50, µM) | HT-29 (IC50, µM) |
| Toluquinol (1) | 2.0 ± 0.3 | 3.2 ± 1.6 | 5.1 ± 0.4 | 1.6 ± 0.3 | 6.5 ± 2.6 |
| Toluquinone (14) | 3.4 ± 0.1 | 5.6 ± 1.9 | 8.8 ± 0.9 | 4.9 ± 1.7 | 9.5 ± 0.5 |
| Thymoquinol (15) | 1.0 ± 0.1 | 1.6 ± 0.5 | 10.2 ± 2.0 | 2.0 ± 1.1 | 8.2 ± 1.4 |
| Thymoquinone (16) | 1.0 ± 0.1 | 2.0 ± 0.9 | 15.1 ± 3.2 | 4.0 ± 0.9 | 12.9 ± 1.6 |
| Compound 19 | >100 | 82.0 ± 5.9 | >100 | >100 | >100 |
| Data is expressed as means ± SD of three independent experiments.[1] | |||||
| Cell Lines: MDA-MB-231 (Human breast adenocarcinoma), HL-60 (Human promyelocytic leukemia), U87-MG (Human glioblastoma), HT-1080 (Human fibrosarcoma), HT-29 (Human colorectal adenocarcinoma).[1] |
Mechanism of Action: Modulation of Key Signaling Pathways
Toluquinone and its analogs exert their biological effects through a multi-faceted mechanism of action that involves the induction of oxidative stress and the modulation of critical intracellular signaling pathways.
Induction of Apoptosis and Oxidative Stress
A primary mechanism of cytotoxicity for toluquinone compounds is the induction of apoptosis.[6] This is often linked to an increase in intracellular reactive oxygen species (ROS) levels and a reduction in the cell's redox capacity.[6] The generation of ROS can lead to oxidative damage to cellular components, ultimately triggering programmed cell death.[1]
Inhibition of Pro-Survival Signaling Pathways
Toluquinone derivatives, particularly thymoquinone, have been shown to inhibit several key signaling pathways that are often constitutively active in cancer cells, promoting their proliferation and survival.
-
RAS/RAF/MEK/ERK Pathway: Thymoquinone has been demonstrated to modulate the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cancer cell proliferation.[7] Inhibition of this pathway leads to a reduction in proliferation markers and an increase in apoptotic markers.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Thymoquinone has been shown to downregulate the expression of key components of this pathway, including PI3K, Akt, and mTOR, while upregulating the expression of the tumor suppressor PTEN.[8][9]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cell proliferation, differentiation, and apoptosis. Thymoquinone has been found to inhibit this signaling cascade in myeloid leukemia cells.[8][9]
-
VEGFR2 Signaling: Some toluquinol derivatives have been shown to inhibit the VEGF-induced phosphorylation of VEGFR2, Akt, and ERK in endothelial cells, suggesting a potential antiangiogenic mechanism.[6]
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by toluquinone compounds and a general workflow for assessing their biological activity.
Caption: Toluquinone's modulation of key oncogenic signaling pathways.
Caption: General experimental workflow for SAR studies of toluquinone analogs.
Detailed Experimental Protocols
This section provides generalized methodologies for key experiments cited in the evaluation of toluquinone compounds.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Toluquinone compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MDA-MB-231, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the toluquinone compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[1]
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.[6]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant capacity of a compound based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Toluquinone compounds
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ferrous sulfate (FeSO₄) standard solutions
-
96-well microplates
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the toluquinone compound solution to the wells of a 96-well plate.
-
Add the FRAP reagent to each well and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the FeSO₄ solutions.
-
Calculate the FRAP value of the compounds, expressed as Fe²⁺ equivalents.[10]
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a compound by its ability to quench peroxyl radicals.
Materials:
-
Toluquinone compounds
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Trolox as a standard
-
96-well black microplates
Procedure:
-
Add the toluquinone compound, fluorescein, and a suitable buffer to the wells of a black microplate.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH.
-
Monitor the fluorescence decay over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the area under the curve (AUC) for each sample and the Trolox standards.
-
Determine the ORAC value of the compounds, expressed as Trolox equivalents.[10]
Conclusion
The structure-activity relationship of toluquinone compounds is a complex interplay of the core scaffold, the nature and position of substituents, and the oxidation state. The methyl group is a key determinant of cytotoxicity, and while the addition of a second substituent is generally tolerated, its size and position are critical. The cytotoxic effects of these compounds are mediated through the induction of apoptosis and oxidative stress, as well as the inhibition of key pro-survival signaling pathways, including the RAS/RAF, PI3K/Akt, and JAK/STAT pathways. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for the future design and development of novel toluquinone-based therapeutic agents with improved efficacy and selectivity for the treatment of cancer and other diseases.
References
- 1. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Naphthoquinones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Quantitative Structure-Activity Relationship Model Performances on Carboquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trypanocidal Activity of Naphthoquinones: A Review [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Aurantiogliocladin Extraction from Fungal Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiogliocladin is a benzoquinone antibiotic first isolated from the fungus Gliocladium fimbriatum. It exhibits interesting biological activities, including antibacterial and antifungal properties, making it a molecule of interest for drug discovery and development. This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound from fungal culture. The methodologies described are based on established principles of natural product chemistry and microbiology.
Fungal Strain and Culture Conditions
The production of this compound is typically associated with strains of Gliocladium, particularly Gliocladium fimbriatum (now often classified under the genus Trichoderma). The following table summarizes the recommended culture conditions for optimal production of this compound.
| Parameter | Recommended Conditions |
| Fungal Strain | Gliocladium fimbriatum or other known this compound-producing strain |
| Culture Medium | Potato Dextrose Broth (PDB) or a custom liquid medium |
| Inoculation | Spore suspension (1 x 10^6 spores/mL) or mycelial plugs from a fresh culture |
| Incubation Temperature | 25-28 °C |
| Agitation | 150-200 rpm (for liquid cultures) |
| Incubation Time | 7-14 days |
| pH | 5.0 - 6.0 |
Experimental Protocols
This section outlines the step-by-step procedures for the extraction and purification of this compound from a liquid fungal culture.
Protocol 1: Fungal Culture and Inoculation
-
Prepare Culture Medium: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically inoculate the sterile PDB with a spore suspension or mycelial plugs of the Gliocladium strain.
-
Incubation: Incubate the inoculated flasks in a shaking incubator at the recommended temperature and agitation speed for the specified duration. Monitor the culture for growth and pigment production.
Protocol 2: Extraction of Crude this compound
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Mycelial Extraction:
-
Dry the harvested mycelium at a low temperature (e.g., 40-50°C) or by lyophilization.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with a suitable organic solvent (e.g., chloroform, ethyl acetate, or acetone) in a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24 hours. Repeat the extraction process three times to ensure maximum recovery.
-
-
Broth Extraction:
-
If this compound is secreted into the broth, perform a liquid-liquid extraction of the culture filtrate.
-
Use an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction three times.
-
-
Concentration: Combine the organic extracts (from mycelium and/or broth) and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm). This compound typically appears as a colored spot.
-
Pool the fractions containing the pure compound based on the TLC profile.
-
-
Crystallization:
-
Evaporate the solvent from the pooled fractions containing pure this compound.
-
Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The following table is a template for summarizing the quantitative data from the extraction and purification process. Researchers should fill this table with their experimental results for easy comparison and record-keeping.
| Step | Parameter | Value | Unit |
| Fungal Culture | Volume of Culture | L | |
| Dry Weight of Mycelium | g | ||
| Extraction | Weight of Crude Extract | g | |
| Extraction Yield | % (w/w of mycelium) | ||
| Purification | Weight of Purified this compound | mg | |
| Purification Yield | % (w/w of crude extract) | ||
| Purity | Purity of this compound (by HPLC) | % |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Application Notes and Protocols for the Laboratory Synthesis of Aurantiogliocladin Analogues: (-)-Aurantioclavine and (+)-Gliocladin C
Introduction
This document provides detailed application notes and experimental protocols for the laboratory synthesis of two complex indole alkaloids: (-)-Aurantioclavine and (+)-Gliocladin C. It is presumed that the query for "Aurantiogliocladin" referred to one of these structurally intricate and synthetically challenging natural products. These compounds have garnered significant interest from the scientific community due to their unique molecular architectures and potential biological activities. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the field of natural product synthesis and medicinal chemistry.
Part 1: Total Synthesis of (-)-Aurantioclavine
(-)-Aurantioclavine is a clavine-type ergot alkaloid featuring a unique azepino[5,4,3-cd]indole core. Its role as a biosynthetic precursor to the cytotoxic communesin alkaloids has made it an attractive target for total synthesis.
Synthetic Strategy Overview
A concise and efficient total synthesis of (-)-Aurantioclavine has been achieved through a strategy centered on the asymmetric alkenylation of an N-tert-butanesulfinyl imine. This approach allows for the stereoselective installation of the key chiral center, leading to the natural product in a short sequence of steps. Two variations of this strategy have been reported, one employing a rhodium-catalyzed addition of a MIDA boronate and another utilizing a Grignard reagent addition.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for two reported synthetic routes to (-)-Aurantioclavine.[1][2]
| Route | Key Strategy | Number of Steps | Overall Yield | Reference |
| 1 | Rh-catalyzed MIDA boronate addition | 6 | 27% | [1] |
| 2 | Grignard reagent addition | 5 | 29% | [1] |
Experimental Protocols
Route 2: Grignard Reagent Addition Approach (5 steps, 29% overall yield)[1]
This protocol details the more efficient 5-step synthesis.
Step 1: Synthesis of N-tert-Butanesulfinyl Imine
-
To a solution of 3-formylindole in an appropriate solvent, add (R)-2-methylpropane-2-sulfinamide.
-
Include a suitable dehydrating agent, such as copper(II) sulfate.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N-tert-butanesulfinyl imine.
Step 2: Asymmetric Grignard Addition
-
Dissolve the N-tert-butanesulfinyl imine in an anhydrous aprotic solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of isopropenylmagnesium bromide in the same solvent.
-
Stir the reaction at -78 °C for the specified time, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Step 3: Intramolecular Cyclization
-
The product from the previous step is subjected to conditions that facilitate an intramolecular cyclization to form the azepinoindole core. This is typically achieved by deprotection of the sulfinyl group followed by a nucleophilic attack of the resulting amine onto an appropriately positioned electrophile.
-
Detailed conditions for this key step involve specific reagents and temperature control to ensure high diastereoselectivity.
Step 4 & 5: Final Functional Group Manipulations
-
The penultimate intermediate is then carried forward through a sequence of reactions to install the remaining functional groups of (-)-Aurantioclavine.
-
These steps may include protecting group removal and the introduction of the double bond in the azepine ring to yield the final natural product.
-
Purification after each step is crucial and is typically performed using column chromatography.
Synthetic Pathway Diagram
Caption: A simplified workflow for the synthesis of (-)-Aurantioclavine.
Part 2: Total Synthesis of (+)-Gliocladin C
(+)-Gliocladin C is a fungal-derived marine alkaloid that possesses a rare trioxopiperazine ring system and exhibits cytotoxic activity against P388 lymphocytic leukemia.[3] Several total syntheses have been reported, with increasing efficiency.
Synthetic Strategy Overview
A recent and highly efficient total synthesis of (+)-Gliocladin C utilizes visible-light photoredox catalysis to construct the key C3–C3′ bisindole alkaloid core.[4] This strategy offers a mild and robust method for forging this challenging bond. An earlier, yet foundational, synthesis by Overman and coworkers established the absolute configuration of the natural product.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for various synthetic routes to (+)-Gliocladin C.
| Route | Key Strategy | Number of Steps | Overall Yield | Reference |
| Overman (2007) | Mukaiyama aldol reaction | 21 | ~4% | [3][5] |
| Overman (2011) | Second-generation, convergent | 10 | 11% | [6] |
| Stephenson (2013) | Visible-light photoredox catalysis | 10 | 30% | [4] |
Experimental Protocols
Stephenson's Photoredox Catalysis Approach (10 steps, 30% overall yield)[4]
This protocol highlights the key visible-light-mediated coupling reaction.
Step 1-4: Synthesis of Bromopyrroloindoline Intermediate
-
Starting from commercially available Boc-D-tryptophan methyl ester, a four-step sequence is employed to generate the key bromopyrroloindoline coupling partner.
-
This involves N-protection, bromocyclization with NBS, and methylamidation.
Step 5: Visible-Light-Mediated Indole Coupling
-
In a reaction vessel, combine the bromopyrroloindoline intermediate, indole-2-carboxaldehyde, and the photoredox catalyst [Ru(bpy)₃Cl₂] (1 mol%).
-
Add a suitable Hantzsch ester as a stoichiometric reductant and a tertiary amine base (e.g., diisopropylethylamine).
-
Degas the reaction mixture with an inert gas (e.g., argon) and irradiate with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the C3–C3′ coupled product.
Step 6-10: Completion of the Synthesis
-
The coupled product is then elaborated to (+)-Gliocladin C through a series of five additional steps.
-
This includes the formation of the triketopiperazine moiety and the introduction of the α,β-unsaturated imide.
-
The final steps involve an N-acylation followed by a cyclization and a subsequent dehydrogenation to furnish the natural product.
Synthetic Pathway Diagram
Caption: A workflow for the photoredox-catalyzed synthesis of (+)-Gliocladin C.
References
- 1. Total synthesis of (-)-aurantioclavine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Total Synthesis of (+)-Gliocladin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (+)-Gliocladin C Enabled by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Maximizing Aurantiogliocladin Yield: A Guide to Optimized Fermentation Conditions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Aurantiogliocladin, a benzoquinone antibiotic, was first isolated from Gliocladium fimbriatum. This vibrant orange compound has garnered interest for its potential therapeutic applications. Achieving high yields of this compound is crucial for further research and development. This document provides detailed protocols and application notes based on available scientific literature to guide researchers in optimizing fermentation conditions for maximizing the production of this promising secondary metabolite.
The production of this compound is influenced by a variety of fermentation parameters, including the composition of the culture medium, pH, temperature, and aeration. Optimization of these factors is key to enhancing the metabolic output of the producing fungal strains, such as Gliocladium and Aspergillus species.
Data Presentation: Fermentation Parameters for Fungal Metabolite Production
While specific quantitative data for this compound yield under varying fermentation conditions is not extensively detailed in publicly available literature, the following tables provide a summary of optimized parameters for the production of other secondary metabolites in related fungal genera. This data can serve as a foundational starting point for the optimization of this compound production.
Table 1: Optimized Culture Media Components for Secondary Metabolite Production in Aspergillus and Streptomyces Species
| Component | Organism | Metabolite | Optimized Concentration |
| Carbon Source | |||
| Glucose | Streptomyces rimosus | Antimicrobial | 3% |
| Corn Starch | Streptomyces rimosus | Antimicrobial | 3.5% |
| Nitrogen Source | |||
| Soybean Meal | Streptomyces rimosus | Antimicrobial | 2.5% |
| Minerals & Amino Acids | |||
| MgCl₂ | Streptomyces rimosus | Antimicrobial | 1.2 mM |
| Glutamate | Streptomyces rimosus | Antimicrobial | 5.9 mM |
Table 2: General Fermentation Conditions for Gliocladium Species
| Parameter | Organism | Product | Optimal Range |
| Temperature | Gliocladium virens | Biomass | 20 - 30°C[1] |
| pH | Gliocladium virens | Biomass | 4.6 - 6.8[1] |
| Temperature | Gliocladium roseum | Chlamydospores | 26 - 30°C |
| pH | Gliocladium roseum | Chlamydospores | 4.0 - 6.0 |
| Agitation | Gliocladium roseum | Chlamydospores | 180 - 250 rpm |
Experimental Protocols
The following are detailed protocols for key experiments related to the fermentation of Gliocladium fimbriatum for this compound production.
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain cultures of Gliocladium fimbriatum on Potato Dextrose Agar (PDA) slants. The optimal temperature for growth is generally around 24°C.
-
Spore Suspension:
-
To a mature PDA slant (typically 7-10 days old), add 5-10 mL of sterile 0.1% Tween 80 solution.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile tube.
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer. This suspension will serve as the inoculum.
-
Protocol 2: Shake Flask Fermentation
-
Medium Preparation:
-
Prepare the desired fermentation medium. A suitable starting point could be a Czapek-Dox broth supplemented with yeast extract. A patent for the fermentation of a related species, Gliocladium roseum, suggests a medium composed of:
-
Cane Sugar: 40-50 g/L
-
Bean Cake Powder: 20-25 g/L
-
Potassium Dihydrogen Phosphate: 0.5-2 g/L
-
Magnesium Sulfate: 0.2-1 g/L
-
-
Dispense the medium into 250 mL Erlenmeyer flasks, typically 50-100 mL per flask.
-
Autoclave the flasks at 121°C for 15-20 minutes.
-
-
Inoculation:
-
Aseptically inoculate each flask with the prepared spore suspension. A typical inoculation volume is 1-2% (v/v).
-
-
Incubation:
-
Incubate the flasks on a rotary shaker at a speed of 150-250 rpm.
-
Maintain a constant temperature between 25-30°C.
-
The fermentation duration can vary, but a typical range for secondary metabolite production is 5-10 days.
-
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
After the fermentation period, harvest the culture broth.
-
Separate the mycelium from the broth by filtration or centrifugation.
-
This compound is a pigment, and its extraction can be performed using organic solvents. Extract the culture filtrate and the mycelial mass separately with a solvent such as chloroform or ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions (General Method):
-
Column: A C18 reverse-phase column is typically suitable for the separation of secondary metabolites.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: this compound is a colored compound and can be detected using a UV-Vis detector at its maximum absorbance wavelength.
-
Quantification: Create a calibration curve using a purified standard of this compound to quantify the concentration in the samples based on peak area.
-
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed through the polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. While the specific enzymatic steps and gene cluster for this compound have not been fully elucidated in the available literature, a generalized schematic of a polyketide synthesis pathway leading to a benzoquinone structure is presented below. This diagram illustrates the logical flow from precursor molecules to the final product class.
Caption: Generalized Polyketide Pathway for Benzoquinone Biosynthesis.
Experimental Workflow
The following diagram outlines the general workflow for the optimization of this compound production, from strain maintenance to final product analysis.
Caption: Experimental Workflow for this compound Production.
References
Application Notes and Protocols for the HPLC Purification of Aurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiogliocladin is a toluquinone-type secondary metabolite produced by fungi of the genus Clonostachys (formerly Gliocladium), notably Clonostachys rosea. This compound has garnered scientific interest due to its biological activities, including weak antibiotic and antifungal properties. Of particular significance is its ability to inhibit bacterial biofilm formation by interfering with quorum sensing (QS) signaling pathways. This attribute makes this compound a compelling candidate for further investigation in the development of novel anti-biofilm agents.
These application notes provide a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), addressing the needs of researchers in natural product chemistry, microbiology, and drug development.
Physicochemical Properties of this compound
A sound understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₄ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| Chemical Class | Toluquinone | Scientific Literature |
| Solubility | Soluble in DMSO, methanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water. | Inferred from extraction protocols |
| UV-Vis λmax | Estimated to be in the range of 260-280 nm in methanol or acetonitrile. | Estimated based on similar toluquinone structures |
Experimental Protocols
I. Fungal Cultivation and Extraction of Crude this compound
This protocol outlines the initial steps for obtaining a crude extract containing this compound from fungal cultures.
Materials:
-
Clonostachys rosea culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate (HPLC grade)
-
Sterile flasks
-
Shaking incubator
-
Rotary evaporator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
Procedure:
-
Fungal Culture Inoculation: Inoculate Clonostachys rosea onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Liquid Culture: Transfer agar plugs of the mycelium into flasks containing sterile PDB.
-
Incubation: Incubate the liquid cultures in a shaking incubator at 25°C and 150 rpm for 14-21 days to allow for the production of secondary metabolites.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
-
Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further purification.
II. HPLC Purification of this compound
This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the purification of this compound from the crude extract.
Instrumentation and Materials:
-
Preparative or Semi-Preparative HPLC system with a UV-Vis detector
-
C18 Reverse-Phase HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (HPLC grade)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)
-
Crude this compound extract
-
Dimethyl sulfoxide (DMSO) or methanol for sample dissolution
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of DMSO or methanol. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Method Setup:
| Parameter | Recommended Setting |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 500 µL (can be optimized) |
| Column Temperature | 25°C |
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
-
Fraction Collection: Collect fractions based on the elution profile, paying close attention to the peak corresponding to the expected retention time of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure or by lyophilization.
-
Storage: Store the purified this compound at -20°C.
Data Presentation
Table 1: Representative HPLC Purification Data for this compound
| Parameter | Value |
| Retention Time | ~ 20-25 minutes (under the specified conditions) |
| Purity after HPLC | > 95% (as determined by analytical HPLC) |
| Yield | Variable, dependent on fungal strain and culture conditions |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and HPLC purification of this compound.
Signaling Pathway: Inhibition of Quorum Sensing in Chromobacterium violaceum
This compound has been shown to inhibit quorum sensing in the model bacterium Chromobacterium violaceum. This process is visually represented below.
Caption: Inhibition of CviI/CviR quorum sensing in C. violaceum by this compound.
Application Notes and Protocols for the Detection of Aurantiogliocladin in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiogliocladin is a toluquinone-type secondary metabolite produced by various fungi, including species of Gliocladium and Clonostachys. It has garnered research interest due to its biological activities, which include weak antibiotic and notable anti-biofilm properties. As a quinone-containing compound, its detection and quantification in complex mixtures, such as fungal fermentation broths, soil extracts, or biological matrices, are crucial for research and development in areas like natural product discovery, antimicrobial drug development, and agricultural biotechnology.
These application notes provide detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we present available quantitative data on its biological activity and discuss a plausible signaling pathway associated with its anti-biofilm effects.
Analytical Methods
The analysis of fungal quinones like this compound in complex mixtures can be effectively achieved using chromatographic techniques. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound, provided the sample matrix is not overly complex and the concentration of the analyte is sufficient.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation (from fungal culture):
-
Liquid Culture:
-
Centrifuge the fungal culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol or mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Solid Culture (Agar):
-
Employ a plug extraction method by excising agar plugs from the fungal colony.
-
Extract the plugs with a suitable solvent like ethyl acetate or methanol with sonication.
-
Evaporate the solvent and reconstitute the residue as described for liquid cultures.
-
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at the maximum absorbance wavelength of this compound (typically in the range of 270-290 nm for quinone chromophores). A photodiode array (PDA) detector is recommended for initial method development to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a purified standard of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for detecting trace amounts of this compound in highly complex matrices.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Follow the same extraction procedures as for HPLC-UV analysis. A solid-phase extraction (SPE) clean-up step may be incorporated for very complex matrices to reduce matrix effects.
-
Chromatographic Conditions (UPLC/UHPLC is recommended):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound (C₁₀H₁₂O₄, MW = 196.20; exact m/z of [M+H]⁺ = 197.07).
-
Product Ions: Monitor for characteristic fragments. A neutral loss of CO (28 Da) is a common fragmentation pattern for quinones.
-
Collision Energy and other MS parameters: Optimize by direct infusion of a standard solution of this compound.
-
Quantitative Data Presentation
The following tables summarize the reported biological activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µg/mL) |
| Bacillus cereus DSM 626 | 128[1][2][3] |
| Chromobacterium violaceum CV026 | 180[3] |
| Escherichia coli MT102 | 300[3] |
| Pseudomonas aeruginosa PA14 | >300[3] |
| Staphylococcus aureus DSM 1104 | 300[3] |
| Staphylococcus epidermidis ATCC 35984 | 64[1][3] |
| Streptococcus mutans UA59 | 300[3] |
| Candida albicans | >300 |
| Candida guilliermondii | 150 |
| Rhodotorula glutinis | 150 |
Table 2: Biofilm Inhibition by this compound
| Organism | Concentration (µg/mL) | % Biofilm Inhibition |
| Bacillus cereus DSM 626 | 256 | 54[3] |
| 128 (MIC) | 44[2][3] | |
| 32 | 37[1][2][3][4] | |
| Chromobacterium violaceum CV026 | 180 (MIC) | 90[3] |
| 45 | 62[3] | |
| 22.5 | 29[3] | |
| Staphylococcus epidermidis ATCC 35984 | 256 | 55[3] |
| 64 (MIC) | 51[1] | |
| 32 | 19[1] | |
| 16 | 10[3] | |
| Streptococcus mutans UA59 | 300 (MIC) | 34[3] |
| 150 | 15[3] |
Mandatory Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Plausible signaling pathway for anti-biofilm activity.
Discussion of Plausible Signaling Pathway
The observation that this compound inhibits biofilm formation at sub-toxic concentrations suggests that its mechanism of action may not primarily involve direct cytotoxicity, but rather interference with bacterial communication and coordination.[1][2][3][4] A key signaling pathway governing biofilm formation in many bacteria is Quorum Sensing (QS) .
QS is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by the production and detection of signaling molecules called autoinducers. When the concentration of autoinducers reaches a certain threshold, they bind to specific receptors, triggering a signaling cascade that leads to the expression of genes involved in virulence, and importantly, biofilm formation.
It is plausible that this compound acts as a quorum sensing inhibitor (QSI). It may achieve this by:
-
Competitive binding to QS receptors: this compound could have a structural similarity to bacterial autoinducers, allowing it to bind to the same receptors without activating the downstream signaling pathway. This competitive inhibition would prevent the natural autoinducers from binding and initiating the biofilm formation process.
-
Inhibition of autoinducer synthesis: this compound might interfere with the enzymatic machinery responsible for producing autoinducer molecules.
-
Degradation of autoinducers: While less likely for a stable molecule, it could potentially promote the degradation of signaling molecules.
By disrupting the QS signaling pathway, this compound would prevent the coordinated gene expression required for the development of mature biofilms, explaining its observed anti-biofilm activity at concentrations that do not kill the bacteria. This mode of action is a promising area for the development of new anti-infective therapies that are less likely to induce resistance compared to traditional bactericidal antibiotics.
References
Application Notes and Protocols for Determining the Bacteriostatic Effect of Aurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiogliocladin, a toluquinone natural product, has demonstrated notable bacteriostatic properties. As the challenge of antimicrobial resistance grows, understanding the efficacy and mechanism of novel compounds like this compound is paramount. These application notes provide a detailed protocol for assessing its bacteriostatic effect through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a hypothetical signaling pathway for its mode of action is presented to guide further mechanistic studies.
Data Presentation
The bacteriostatic effect of this compound has been quantified against a panel of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of this compound that inhibits visible bacterial growth.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Bacillus cereus DSM 626 | Gram-positive | 128 | [1][2] |
| Staphylococcus epidermidis ATCC 35984 | Gram-positive | 64 | [1] |
| Staphylococcus aureus DSM 1104 | Gram-positive | 300 | [1] |
| Streptococcus mutans UA59 | Gram-positive | 300 | [1] |
| Chromobacterium violaceum CV026 | Gram-negative | 180 | [1] |
| Escherichia coli MT102 | Gram-negative | 300 | [1] |
| Pseudomonas aeruginosa PA14 | Gram-negative | >300 | [1] |
Note: The provided data is based on published research and should be used as a reference. Actual values may vary depending on the specific experimental conditions, bacterial strains, and this compound purity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound.[3][4] This method is efficient for testing multiple concentrations and replicates.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. epidermidis, B. cereus)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single, well-isolated colony of the test bacterium from an agar plate.
-
Inoculate the colony into a tube containing 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Measure the optical density at 600 nm (OD600) of the overnight culture.
-
Dilute the culture in sterile saline to achieve a standardized inoculum of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[3]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the vehicle used to dissolve this compound), and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[3]
-
Alternatively, the OD600 can be measured using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the negative control.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[5][6]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Also, plate an aliquot from the positive growth control well.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Visualizations
Experimental Workflow
Caption: Workflow for determining the bacteriostatic effect of this compound.
Hypothetical Signaling Pathway of this compound's Bacteriostatic Action
Caption: Hypothetical mechanism of this compound's bacteriostatic action.
References
- 1. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Application of Aurantiogliocladin with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiogliocladin, a naturally occurring toluquinone derivative, has demonstrated modest antibacterial activity and notable capabilities in the inhibition of bacterial biofilm formation. While its efficacy as a standalone antibiotic is limited, its potential as a synergistic agent in combination with conventional antibiotics presents a promising avenue for combating antibiotic resistance and enhancing therapeutic outcomes, particularly against biofilm-associated infections. These application notes provide a comprehensive overview of the potential synergistic applications of this compound, detailed experimental protocols for evaluating its synergistic effects, and conceptual signaling pathways that may be involved.
Note: Direct experimental data on the synergistic effects of this compound with other antibiotics is limited in publicly available literature. The quantitative data and specific antibiotic combinations presented in these notes are based on findings from studies on analogous quinone compounds and biofilm inhibitors and should be considered illustrative. Researchers are encouraged to generate their own data using the provided protocols.
Potential Synergistic Combinations and Rationale
The primary proposed mechanism for this compound's synergistic activity is its ability to disrupt biofilm integrity, thereby increasing the penetration and efficacy of conventional antibiotics. Biofilms are notoriously resistant to antibiotic treatment due to the protective extracellular polymeric substance (EPS) matrix. By inhibiting biofilm formation or degrading existing biofilms, this compound may expose bacterial cells to the partner antibiotic.
Potential antibiotic classes for combination with this compound include:
-
Aminoglycosides (e.g., Tobramycin, Gentamicin): These antibiotics are often less effective against biofilms due to poor penetration. This compound could facilitate their access to bacterial targets.
-
Beta-lactams (e.g., Piperacillin, Ceftazidime): Resistance to beta-lactams in biofilm-forming bacteria is common. A combination approach could restore susceptibility.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): While effective against a broad spectrum of bacteria, their efficacy can be diminished in mature biofilms.
-
Glycopeptides (e.g., Vancomycin): Particularly relevant for Gram-positive biofilm-forming bacteria like Staphylococcus aureus.
Data Presentation: In Vitro Synergy Testing
The synergistic effect of this compound in combination with other antibiotics can be quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through checkerboard assays.
The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: Hypothetical Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Various Antibiotics against Pseudomonas aeruginosa
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Tobramycin | 4 | 0.5 | 128 | 32 | 0.375 | Synergy |
| Ciprofloxacin | 1 | 0.25 | 128 | 32 | 0.5 | Synergy |
| Ceftazidime | 8 | 2 | 128 | 64 | 0.75 | Additive |
| Vancomycin | N/A | N/A | N/A | N/A | N/A | Not Applicable* |
*Vancomycin is generally not effective against Pseudomonas aeruginosa.
Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Various Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Vancomycin | 2 | 0.25 | 256 | 64 | 0.375 | Synergy |
| Gentamicin | 1 | 0.125 | 256 | 128 | 0.625 | Additive |
| Ciprofloxacin | 0.5 | 0.125 | 256 | 64 | 0.5 | Synergy |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol outlines the determination of the FIC index using a 96-well microtiter plate format.
Materials:
-
This compound stock solution
-
Partner antibiotic stock solution
-
Bacterial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner antibiotic in CAMHB. The concentration range should span from sub-inhibitory to supra-inhibitory concentrations based on their predetermined Minimum Inhibitory Concentrations (MICs).
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the partner antibiotic dilutions horizontally across the plate (e.g., columns 1-10).
-
Add 50 µL of this compound dilutions vertically down the plate (e.g., rows A-G).
-
This creates a matrix of antibiotic combinations.
-
Row H should contain only this compound dilutions and column 11 only the partner antibiotic dilutions to determine their individual MICs.
-
Column 12 should serve as a growth control (no antibiotics).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of partner antibiotic = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)
-
-
Calculate the FIC index:
-
FIC Index = FIC of this compound + FIC of partner antibiotic
-
-
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic effect of the antibiotic combination over time.
Materials:
-
This compound and partner antibiotic at predetermined concentrations (e.g., based on checkerboard results showing synergy).
-
Bacterial culture.
-
CAMHB.
-
Sterile tubes.
-
Shaking incubator.
-
Agar plates for colony counting.
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotics).
-
This compound alone (at a sub-MIC concentration from the synergistic combination).
-
Partner antibiotic alone (at a sub-MIC concentration from the synergistic combination).
-
This compound and partner antibiotic in combination.
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing antibiotic synergy.
Caption: Proposed mechanism of synergistic action.
Conclusion
The combination of this compound with conventional antibiotics represents a promising strategy to address the challenges of antibiotic resistance, particularly in the context of biofilm-related infections. The provided protocols offer a framework for the systematic evaluation of these synergistic interactions. Further research is warranted to validate these potential combinations in preclinical and clinical settings, which could lead to the development of novel and more effective therapeutic regimens.
Troubleshooting & Optimization
Technical Support Center: Aurantiogliocladin Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiogliocladin. The focus is to address challenges related to its low solubility in aqueous solutions and provide guidance on proper handling and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring benzoquinone derivative with potential biological activities. Like many other quinone-containing compounds, it is hydrophobic, leading to poor solubility in water and aqueous buffers. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state to interact with cellular targets.
Q2: In which solvents is this compound soluble?
This compound, being a quinone derivative, is generally soluble in organic solvents.[1] It is expected to be soluble in dimethyl sulfoxide (DMSO) and ethanol, and poorly soluble in water.[1] A related compound, Hydrothis compound, is confirmed to be soluble in DMSO.
Q3: How should I prepare a stock solution of this compound?
Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent, typically DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in the cell culture or assay buffer is low enough to not cause toxicity or other undesired effects.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. It is always best to perform a vehicle control experiment (medium with the same final concentration of DMSO without this compound) to assess the effect of the solvent on your specific experimental system.
Q5: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the solvent concentration (with caution): You can try slightly increasing the final concentration of the organic solvent, but be mindful of its potential effects on your cells or assay components. Always include a vehicle control.
-
Use a solubilizing agent: For certain applications, the use of solubilizing agents like surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins may help to increase the aqueous solubility of this compound. However, these agents can also have their own biological effects, so appropriate controls are essential.
-
Sonication: Briefly sonicating the final solution after dilution may help to disperse small aggregates and improve apparent solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inappropriate solvent selection. | Use a high-purity organic solvent such as DMSO or ethanol to dissolve the powder.[1] |
| Precipitation in aqueous medium after dilution | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | Lower the final concentration of this compound. Consider the use of a co-solvent system or solubilizing agents after careful validation. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of the compound. | Ensure the stock solution is fully dissolved before use. Visually inspect for any precipitate before adding to the experimental system. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in vehicle control | The final concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the organic solvent to a non-toxic level (typically ≤ 0.5% for DMSO). Perform a dose-response curve for the solvent to determine the no-effect concentration for your specific cell line. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted for various in vitro assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 212.22 g/mol ), you would need 2.122 mg.
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Hypothetical Modulation of the NF-κB Pathway by this compound
Caption: Postulated inhibitory action of this compound on the NF-κB signaling pathway.
References
Stability of Aurantiogliocladin under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of aurantiogliocladin under various storage conditions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Troubleshooting Guide
Q1: I observed a change in the color of my solid this compound sample after storing it on the lab bench for a few days. What could be the cause?
A1: this compound is a benzoquinone, a class of compounds known to be sensitive to light.[1][2] Exposure to ambient light, especially blue light, can induce photochemical reactions leading to degradation and a change in color.[1] It is crucial to store solid this compound protected from light.
Q2: My this compound solution in DMSO changed from orange to a brownish color after a week in the refrigerator. Is it still usable?
A2: The color change suggests potential degradation. While refrigeration slows down many degradation processes, it may not completely prevent them, especially over extended periods. Benzoquinones can be unstable in certain solvents, and even at low temperatures, slow degradation can occur. It is recommended to prepare fresh solutions for critical experiments. To verify the integrity of the solution, you can perform an analytical check, such as HPLC, to determine the purity of the this compound.
Q3: I am dissolving this compound in an aqueous buffer for my assay, but I am getting inconsistent results. Could the pH of my buffer be affecting the compound?
A3: Yes, the pH of the solution can significantly impact the stability of benzoquinones.[3][4] Generally, benzoquinones are more stable in acidic conditions and may degrade in neutral to alkaline solutions.[4] The increase in hydroxide ions at higher pH can act as a reducing agent, leading to the formation of semiquinone radicals and subsequent degradation.[3] It is advisable to assess the stability of this compound in your specific buffer system and pH range before conducting extensive experiments.
Q4: I need to heat my this compound solution to increase its solubility. Will this cause degradation?
A4: Heating can potentially cause thermal degradation of this compound. The thermal stability of quinones varies depending on their specific structure.[5] Some quinones are stable at elevated temperatures, while others can decompose.[5] It is recommended to use the lowest possible temperature for the shortest duration to dissolve the compound. If heating is necessary, a small-scale pilot experiment to check for degradation via HPLC or a similar analytical method is advised.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed, light-protecting container (e.g., an amber vial) in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended to minimize potential degradation.
Q2: In which solvents is this compound soluble and what are the recommended solvents for creating stock solutions?
A2: this compound is soluble in ethanol, methanol, DMF, and DMSO.[6] For biological assays, DMSO is a common choice for creating concentrated stock solutions, which can then be diluted into an aqueous buffer. It is important to note that the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects on the biological system.
Q3: How should I handle this compound to minimize degradation during experiments?
A3: To minimize degradation, handle this compound under subdued light. Prepare solutions fresh whenever possible. If you need to store solutions, do so in light-protected containers at a low temperature for the shortest possible time. Always use high-purity solvents.
Q4: What are the likely degradation pathways for this compound?
A4: As a benzoquinone, this compound is susceptible to degradation through several pathways. Photochemical reactions can be induced by light exposure.[1] In aqueous solutions, pH-dependent hydrolysis and oxidation can occur.[4] Thermal stress can also lead to decomposition.[5] The degradation of benzoquinones can involve the formation of semiquinone radicals as intermediates.[3]
Summary of this compound Stability
The following table summarizes the expected stability of this compound under different storage conditions based on the general properties of benzoquinones.
| Condition | Parameter | Expected Stability | Recommendation |
| Solid State | Temperature | Stable at room temperature for short periods. Long-term storage at -20°C is recommended. | Store in a cool, dry, and dark place. For long-term storage, use a freezer. |
| Light | Sensitive to light, especially blue light.[1] | Store in an amber vial or a container protected from light. | |
| In Solution | Temperature | Degradation may occur at elevated temperatures.[5] | Avoid heating solutions for extended periods. If necessary, use the lowest effective temperature. |
| Light | Prone to photodegradation.[2] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| pH | Generally more stable in acidic pH.[4] Unstable in neutral to alkaline pH.[3] | Buffer solutions to an appropriate acidic pH if compatible with the experimental setup. Evaluate stability at the working pH. | |
| Solvent | Soluble in ethanol, methanol, DMF, and DMSO.[6] Stability in aqueous solutions can be limited. | Prepare fresh aqueous solutions. Store stock solutions in recommended organic solvents at low temperatures. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of desired pH
- HPLC system with a suitable detector (e.g., UV-Vis)
- Analytical column (e.g., C18)
- Temperature-controlled incubator or water bath
- Light chamber or aluminum foil for light protection
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
3. Preparation of Test Samples:
- Dilute the stock solution with the desired test buffer (e.g., phosphate-buffered saline at different pH values) or solvent to a known final concentration.
- Prepare multiple aliquots for each condition to be tested (e.g., different temperatures, light exposures).
4. Incubation:
- Temperature Stability: Place aliquots in temperature-controlled environments (e.g., 4°C, 25°C, 37°C).
- Light Stability: Expose aliquots to a controlled light source or ambient light, while keeping control samples in the dark (wrapped in aluminum foil).
- pH Stability: Use buffers of different pH values for the test samples.
5. Sample Analysis:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
- Inject the samples into the HPLC system.
- Monitor the peak area of this compound.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Making the Photochemistry of Quinones More Predictable and User-Friendly - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. bioaustralis.com [bioaustralis.com]
Technical Support Center: Purifying Aurantiogliocladin with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Aurantiogliocladin using column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: this compound is not moving down the column (stuck at the origin).
-
Question: My this compound appears as a strong orange band at the top of the silica gel column and is not eluting, even with my chosen solvent system. What is happening?
-
Answer: This issue typically arises from a solvent system with insufficient polarity to move the relatively non-polar this compound down the polar silica gel stationary phase.
-
Solution 1: Increase Solvent Polarity. Gradually increase the proportion of the more polar solvent in your mobile phase. For a common hexane/acetone system, this means increasing the percentage of acetone. Make small, incremental changes (e.g., from 95:5 hexane:acetone to 90:10) to find the optimal polarity that allows for good separation.
-
Solution 2: Check for Compound Precipitation. If this compound was dissolved in a strong solvent for loading (like DMSO) and the column is being run with a much less polar solvent, it may have precipitated at the top of the column. Ensure your loading solvent is compatible with your mobile phase. If precipitation is suspected, the column may need to be repacked.
-
Solution 3: Verify Compound Stability. While this compound is generally stable, extreme pH conditions on the silica surface could potentially lead to degradation or strong, irreversible binding. Ensure the silica gel is of high quality and neutral.[1]
-
Issue 2: Poor separation of this compound from impurities.
-
Question: I am seeing overlapping bands, and my collected fractions containing this compound are still impure. How can I improve the resolution?
-
Answer: Poor separation can be due to several factors, including an inappropriate solvent system, column overloading, or issues with the column packing.
-
Solution 1: Optimize the Solvent System with TLC. Before running the column, use Thin Layer Chromatography (TLC) to determine the best solvent system. The ideal system will show good separation between the this compound spot (orange) and other impurity spots, with the this compound having an Rf value between 0.25 and 0.35.[2]
-
Solution 2: Reduce the Sample Load. Overloading the column is a common cause of poor separation. The amount of crude material that can be purified depends on the difficulty of the separation and the amount of silica gel used. For a moderately difficult separation, a silica-to-sample ratio of 50:1 to 100:1 (by weight) is recommended.[3]
-
Solution 3: Improve Column Packing. An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[4][5]
-
Solution 4: Use a Gradient Elution. If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute the this compound and then more polar impurities.
-
Issue 3: The orange color of this compound fades or disappears on the column.
-
Question: The characteristic orange color of my this compound is fading as it moves down the column. Am I losing my compound?
-
Answer: Fading of the color suggests that the this compound may be degrading on the stationary phase.
-
Solution 1: Assess Compound Stability on Silica. Perform a simple stability test by spotting your crude extract on a TLC plate, letting it sit for a few hours, and then developing it. If a streak or multiple new spots appear from the original this compound spot, it indicates degradation on silica.
-
Solution 2: Use Deactivated Silica Gel. If degradation is confirmed, consider using silica gel that has been deactivated with a small amount of a base, such as triethylamine, added to the mobile phase. This can help to neutralize acidic sites on the silica surface that may be causing degradation.
-
Solution 3: Work Quickly and at a Lower Temperature. Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate). If possible, running the chromatography in a cold room can also help to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for this compound purification on a silica gel column?
A1: Based on the non-polar, quinone-like structure of this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or acetone. A common starting ratio would be in the range of 95:5 to 80:20 (non-polar:polar). The optimal ratio should be determined by TLC analysis prior to running the column.
Q2: How much crude extract can I load onto my column?
A2: The loading capacity depends on the column size and the difficulty of the separation. A general guideline is to use a ratio of silica gel to crude extract between 30:1 and 100:1 by weight.[3] For easier separations, a lower ratio can be used, while for difficult separations, a higher ratio is necessary.
Q3: Should I perform a "dry" or "wet" loading of my sample?
A3: Both methods can be effective.
-
Wet Loading: Involves dissolving the crude extract in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully applying it to the top of the column. This is often quicker for smaller samples.[3]
-
Dry Loading: Involves pre-adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of the packed column. Dry loading is often preferred for larger samples or for compounds that are not very soluble in the initial mobile phase, as it can lead to better band sharpness and separation.[3][5]
Q4: My this compound is eluting with the solvent front. What should I do?
A4: If your compound is eluting with the solvent front, your mobile phase is too polar. You need to decrease the polarity of the solvent system. For a hexane/acetone system, this means increasing the proportion of hexane.
Q5: How can I monitor the separation and identify the fractions containing this compound?
A5: Since this compound is colored, you can visually track the main orange band as it moves down the column. Collect fractions as this band begins to elute. To confirm which fractions contain your desired compound and to assess their purity, use Thin Layer Chromatography (TLC) to analyze the collected fractions.
Quantitative Data Summary
The following tables provide estimated parameters for the purification of this compound. These are starting points and may require optimization for your specific crude extract and experimental setup.
Table 1: Estimated Rf Values of this compound on Silica Gel TLC Plates
| Solvent System (Hexane:Acetone) | Estimated Rf Value | Separation Quality |
| 95:5 | 0.1 - 0.2 | Good for column elution start |
| 90:10 | 0.2 - 0.35 | Optimal for separation |
| 80:20 | 0.4 - 0.6 | May result in co-elution |
| 70:30 | > 0.7 | Too high, poor separation |
Table 2: Recommended Silica Gel Loading Capacity for this compound Purification
| Separation Difficulty (based on TLC) | Silica Gel : Crude Extract Ratio (w/w) | Example: for 100 mg crude |
| Easy (ΔRf > 0.2) | 30:1 | 3 g |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 - 70:1 | 5 g - 7 g |
| Difficult (ΔRf < 0.1) | 100:1 or higher | 10 g or more |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or acetone). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Prepare Developing Chambers: Prepare several small beakers or TLC chambers with different ratios of hexane and acetone (e.g., 95:5, 90:10, 85:15, 80:20).
-
Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize and Calculate Rf: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (if necessary) and by eye (for the orange this compound). Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the Optimal System: Choose the solvent system that gives an Rf value between 0.25 and 0.35 for this compound and provides the best separation from impurities.[2]
Protocol 2: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of silica gel needed (see Table 2).
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC.
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., acetone).
-
Add silica gel (approximately 2-3 times the weight of the crude extract) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase as the separation progresses.
-
Monitor the elution by observing the movement of the orange band and by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Identifying and removing impurities from Aurantiogliocladin extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurantiogliocladin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a quinone-based secondary metabolite produced by fungi of the Gliocladium genus, such as Gliocladium fimbriatum. It is known for its distinctive orange color and has been studied for its potential biological activities.
Q2: What are the common impurities found in crude this compound extracts?
Common impurities in crude fungal extracts include:
-
Media Components: Residual nutrients from the culture medium.
-
Primary Metabolites: Sugars, amino acids, and other compounds essential for fungal growth.
-
Lipids: Fatty acids and other lipophilic molecules from the fungal mycelium.
-
Other Secondary Metabolites: The producing fungus may synthesize other colored or colorless compounds with similar polarities, which can co-extract with this compound.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its impurities?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method.[1][2][3]
-
HPLC-DAD allows for the quantification of this compound based on its UV-Vis absorbance and can help to resolve it from other colored impurities.
-
LC-MS provides structural information about co-eluting impurities, aiding in their identification.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Problem 1: Low Yield of Crude this compound Extract
| Possible Cause | Suggested Solution |
| Inefficient extraction solvent | Experiment with different solvent systems. While ethyl acetate is commonly used, a mixture of polar and non-polar solvents might improve extraction efficiency. Consider a sequential extraction with solvents of increasing polarity. |
| Incomplete cell lysis | Ensure adequate disruption of the fungal mycelium. Methods include sonication, homogenization, or freeze-thaw cycles prior to solvent extraction. |
| Suboptimal fermentation conditions | Optimize culture parameters such as media composition, pH, temperature, and incubation time to maximize this compound production by the fungus. |
| Degradation of this compound | This compound may be sensitive to light and high temperatures. Protect the extract from light and use lower temperatures during solvent evaporation. |
Problem 2: Poor Separation During Chromatographic Purification
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase | For silica gel chromatography, ensure the silica is properly activated. If co-elution of impurities with similar polarity is an issue, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography). |
| Incorrect mobile phase composition | Optimize the solvent system for column chromatography. A step-wise or gradient elution from a non-polar to a more polar solvent system can improve separation. For HPLC, fine-tune the mobile phase composition and gradient profile.[1][2][3] |
| Column overloading | Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution. |
| Presence of highly polar impurities | Pre-treat the crude extract with a solid-phase extraction (SPE) cartridge to remove highly polar impurities that may interfere with chromatographic separation. |
Problem 3: Presence of Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution with a structurally similar compound | If an impurity consistently co-elutes with this compound, consider a different chromatographic technique. For example, if normal-phase chromatography is used, try reversed-phase HPLC. Preparative Thin-Layer Chromatography (TLC) can also be an effective final purification step for small quantities. |
| Crystallization of this compound with an impurity | Recrystallize the purified this compound from a different solvent or solvent mixture. Slow crystallization at a lower temperature can improve crystal purity. |
| Thermal or light-induced degradation | Analyze the "impurity" by LC-MS to determine if it is a degradation product of this compound. If so, modify handling and storage conditions (e.g., store in the dark at low temperatures). |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Gliocladium fimbriatum
-
Fungal Culture: Grow Gliocladium fimbriatum in a suitable liquid medium (e.g., Potato Dextrose Broth) in the dark at 25°C for 14-21 days.
-
Mycelium Separation: Separate the fungal mycelium from the culture broth by filtration.
-
Extraction:
-
Air-dry the mycelium.
-
Extract the dried mycelium with ethyl acetate at room temperature with agitation for 24 hours.
-
Filter the extract and repeat the extraction process on the mycelium two more times.
-
Combine the ethyl acetate extracts.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution:
-
Begin elution with hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.
-
Collect fractions and monitor the separation by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
The orange-colored band corresponding to this compound should be collected.
-
-
Final Concentration: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical yields and purity at different stages of the extraction and purification process. Values can vary depending on the fungal strain and culture conditions.
| Stage | Typical Yield | Purity (by HPLC) |
| Crude Ethyl Acetate Extract | 5-10 g/L of culture | 30-50% |
| After Silica Gel Column Chromatography | 1-2 g/L of culture | >95% |
| After Recrystallization | 0.5-1 g/L of culture | >99% |
Visualizations
Signaling Pathway Diagram
This compound, like many other natural quinone compounds, is being investigated for its potential to modulate cellular signaling pathways involved in inflammation and cell proliferation. While the specific targets of this compound are still under active investigation, related compounds have been shown to influence key pathways such as NF-κB, MAPK, and PI3K/Akt.[5][6][7][8][9][10][11][12]
References
- 1. atdbio.com [atdbio.com]
- 2. agilent.com [agilent.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptome Analysis Reveals MAPK/AMPK as a Key Regulator of the Inflammatory Response in PST Detoxification in Mytilus galloprovincialis and Argopecten irradians [mdpi.com]
- 7. The role of p38 MAPK activation in auranofin-induced apoptosis of human promyelocytic leukaemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation products of Aurantiogliocladin in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of Aurantiogliocladin in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a dimeric benzoquinone natural product with potential biological activities. Like other quinone-containing compounds, its structure is susceptible to degradation under various experimental conditions, which can impact its biological efficacy and lead to the formation of unknown products. Understanding its stability is crucial for accurate experimental results and for the development of potential therapeutic applications.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on the chemistry of related benzoquinone compounds, the primary factors that can induce degradation of this compound in solution include:
-
Light Exposure (Photodegradation): Quinones are known to be sensitive to UV and visible light, which can lead to the formation of reactive species and subsequent degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Oxidative Stress: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidative degradation products.
-
pH: While some quinones are relatively stable across a range of pH values, extreme acidic or alkaline conditions can potentially catalyze hydrolysis or other degradation pathways.
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound have not been extensively reported in the literature, based on the degradation of similar quinone structures, potential degradation products could include:
-
Hydroxylated derivatives from oxidative reactions.
-
Products resulting from the cleavage of the dimeric structure.
-
Polymers formed through self-condensation reactions.
Q4: How can I monitor the degradation of this compound in my experiments?
The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with UV detection. An ideal method should be able to separate the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the mass of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in solution color (e.g., from yellow to brown). | This could indicate the formation of degradation products or polymers. | Prepare fresh solutions before each experiment. Store stock solutions protected from light and at a low temperature (-20°C or -80°C). Analyze the solution by HPLC-UV to check for the appearance of new peaks. |
| Loss of biological activity of this compound in an assay. | The compound may have degraded in the assay medium. | Perform a time-course stability study of this compound in the specific assay buffer under the experimental conditions (temperature, light). Use a stability-indicating HPLC method to quantify the amount of remaining this compound over time. |
| Appearance of unexpected peaks in HPLC chromatograms. | These are likely degradation products. | If using LC-MS, analyze the mass of the new peaks to hypothesize their structures. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in their identification. |
| Poor reproducibility of experimental results. | Inconsistent stability of this compound solutions between experiments. | Standardize the preparation and handling of this compound solutions. Always use freshly prepared solutions from a well-characterized solid stock. Protect solutions from light and heat. |
Quantitative Data Summary
The following tables present hypothetical quantitative data from forced degradation studies on this compound to illustrate potential stability profiles.
Table 1: Effect of Temperature on this compound Stability
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | Appearance of Degradation Product A (%) |
| 4 | 24 | 99.5 | < 0.5 |
| 25 (Room Temp) | 24 | 92.1 | 7.9 |
| 40 | 24 | 75.3 | 24.7 |
| 60 | 24 | 45.8 | 54.2 |
Table 2: Effect of Light Exposure on this compound Stability at 25°C
| Condition | Incubation Time (hours) | This compound Remaining (%) | Appearance of Degradation Product B (%) |
| Dark (Control) | 8 | 98.2 | 1.8 |
| Ambient Light | 8 | 85.7 | 14.3 |
| UV Light (254 nm) | 8 | 33.1 | 66.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound under various stress conditions to understand its stability profile and generate potential degradation products for characterization.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine by UV-Vis spectroscopy).
-
Method Validation: Validate the method according to ICH guidelines for specificity (by analyzing stressed samples), linearity, accuracy, and precision. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation product peaks.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways of this compound in solution.
Optimizing HPLC parameters for better separation of Aurantiogliocladin
Technical Support Center: HPLC Separation of Aurantiogliocladin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant for HPLC method development?
Understanding the properties of this compound is the first step in developing a robust separation method. As a substituted p-benzoquinone, its characteristics suggest that reversed-phase chromatography is a suitable approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for HPLC |
| Molecular Formula | C10H12O4[1] | Indicates a relatively small, non-polar molecule. |
| Molecular Weight | 196.2 g/mol [1] | Suitable for standard HPLC columns and pressures. |
| Structure | 2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone | The quinone structure suggests potential for UV detection. The methoxy and methyl groups contribute to its hydrophobicity. |
| Solubility | Insoluble in water. Soluble in organic solvents like methanol, acetonitrile, chloroform. | Sample and standards should be dissolved in a strong organic solvent compatible with the mobile phase, such as methanol or acetonitrile.[2][3] |
Q2: I am starting a new project. What are the recommended initial HPLC parameters for this compound separation?
For a compound like this compound, a standard reversed-phase method is the best starting point. The following parameters can be considered for initial method development.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a general-purpose reversed-phase column suitable for non-polar to moderately polar compounds. |
| Mobile Phase | A: Water (HPLC Grade) B: Acetonitrile or Methanol (HPLC Grade) | A standard mobile phase for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient Elution | Start at 40-50% B, ramp up to 95% B over 20-30 minutes. | A gradient is recommended to effectively elute the compound of interest while separating it from potential impurities of varying polarity.[4][5] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Elevated temperatures can improve peak shape and reduce viscosity but may degrade sensitive compounds.[6][7] |
| Detection Wavelength | ~270-280 nm | Based on the benzoquinone chromophore. A UV scan of the pure compound should be performed to determine the optimal wavelength (λmax). |
| Injection Volume | 10-20 µL | A standard volume; should be adjusted based on sample concentration. |
Troubleshooting Guide
Q3: My peaks are co-eluting or have poor resolution. How can I improve the separation?
Low resolution is a common issue where peaks overlap, making quantification difficult.[4] A systematic approach to optimizing the mobile phase and other parameters can resolve this.
Table 3: Troubleshooting Poor Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Adjust the Gradient: Make the gradient shallower (i.e., increase the percentage of organic solvent more slowly). A flatter gradient increases the average resolution.[8] |
| Incorrect Mobile Phase pH | Modify pH: Although this compound is neutral, impurities may be ionizable. Adding a modifier like 0.1% formic acid or acetic acid to the aqueous phase can sharpen peaks of acidic impurities. For basic impurities, a buffer like ammonium formate can be used.[4][9] |
| Suboptimal Organic Modifier | Change the Organic Solvent: Switch from methanol to acetonitrile or vice versa. These solvents have different selectivities and can alter the elution order of closely eluting compounds. |
| Insufficient Column Efficiency | Reduce Particle Size/Increase Length: Use a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve efficiency.[6][7] |
| Elevated Temperature Effects | Optimize Column Temperature: Vary the column temperature (e.g., test at 25°C, 35°C, and 45°C). Higher temperatures decrease mobile phase viscosity and can improve efficiency, but may also change selectivity.[6] |
Q4: I am observing asymmetric peaks (tailing or fronting). What are the causes and solutions?
Peak asymmetry compromises analytical accuracy. Peak tailing is more common and can result from several factors.
Table 4: Troubleshooting Peak Shape Problems
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Sample Overload: Too much sample injected onto the column.[4] | Reduce the sample concentration or injection volume. |
| Column Contamination/Degradation: Active sites on the packing material interact with the analyte. | Use a guard column to protect the analytical column.[3] Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. | |
| Mismatched Injection Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase.[2][8] | Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.[2][3] | |
| Column Void: A void has formed at the head of the column.[8][10] | Replace the column. Avoid sudden pressure shocks.[10] | |
| Peak Fronting | Sample Overload: Often seen with high concentrations of the analyte. | Dilute the sample. |
| Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent. | Ensure the sample is completely dissolved before injection. Filter the sample through a 0.22 or 0.45 µm syringe filter.[3] | |
| Split Peaks | Clogged Column Frit: Particulates have blocked the inlet frit. | Backflush the column or replace the frit if possible. Always filter samples and mobile phases.[4] |
| Injector Issue: Incompletely filled sample loop or faulty injector valve. | Ensure the sample loop is filled completely. Perform maintenance on the injector as per the manufacturer's guide.[3] |
Q5: My system backpressure is abnormally high or fluctuating. What should I do?
Pressure abnormalities can indicate a blockage or a pump malfunction, threatening the entire HPLC system.[10]
Table 5: Troubleshooting System Pressure Issues
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | System Blockage: Clogged in-line filter, guard column, or analytical column frit. | Systematically isolate the problem by removing components (start with the column, then guard column). Replace the clogged component. Regularly filter mobile phases and samples.[4][10] |
| Buffer Precipitation: Buffer from the mobile phase has precipitated in the system.[10] | Flush the entire system with warm, HPLC-grade water (without buffer) to redissolve the salts. Ensure buffer concentration is below its solubility limit in the mobile phase. | |
| Fluctuating Pressure | Air in the Pump: Air bubbles are trapped in the pump heads.[2] | Degas the mobile phases thoroughly using sonication or an in-line degasser. Purge the pump to remove bubbles. |
| Faulty Check Valves: Pump check valves are dirty or worn. | Clean the check valves by sonicating them in methanol or isopropanol. Replace them if the problem persists.[2] | |
| System Leak: A leak at a fitting is causing pressure drops.[10] | Inspect all fittings for signs of leakage (e.g., salt buildup). Tighten or replace any leaking fittings.[3][10] |
Experimental Protocol
Protocol 1: General Method for this compound Analysis
This protocol outlines the steps for analyzing this compound using the recommended starting parameters.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Filter both solvents through a 0.45 µm filter to remove particulates.[4]
-
Degas both solvents for 15-20 minutes in a sonicator or use an in-line degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Perform serial dilutions with the mobile phase (at its initial composition) to create working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Extract the sample using a suitable organic solvent (e.g., methanol).
-
Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC System Setup and Execution:
-
Install a C18 column (250 mm x 4.6 mm, 5 µm) and a compatible guard column.
-
Equilibrate the system with the initial mobile phase composition (e.g., 60% Water: 40% Acetonitrile) for at least 20-30 minutes or until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to the determined λmax (e.g., 275 nm).
-
Create a gradient program:
-
0-25 min: 40% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 40% B
-
31-40 min: Re-equilibration at 40% B
-
-
Inject a blank (mobile phase), followed by the standard solutions and then the samples.
-
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues.
Caption: A flowchart for systematic HPLC troubleshooting.
References
- 1. This compound | C10H12O4 | CID 12299893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. iosrphr.org [iosrphr.org]
- 10. realab.ua [realab.ua]
Validation & Comparative
Comparative Analysis of the Antibacterial Spectrum of Aurantiogliocladin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of Aurantiogliocladin with other relevant antibiotic compounds. The data presented is supported by experimental findings to offer an objective assessment of its potential applications in research and drug development.
Introduction to this compound
This compound is a naturally occurring benzoquinone antibiotic produced by fungi of the Gliocladium and Clonostachys genera.[1][] It is characterized as a weak antibiotic with a notable selectivity in its activity.[1][3] Research indicates that this compound is bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells directly.[1][3][4][5] This characteristic, combined with its activity against specific bacteria, makes it a subject of interest for its potential role in biofilm inhibition, sometimes at sub-inhibitory concentrations.[1][3][4][5]
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound is compared against other related toluquinones and a broad-spectrum antibiotic to provide a comprehensive overview of its activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial potency.
| Bacterial Strain | This compound | 4-Methoxy-2,5-toluquinone | 3-Methoxy-2,5-toluquinone |
| Gram-Positive Bacteria | |||
| Staphylococcus epidermidis | 64 µg/mL[1] | More Active | More Active |
| Bacillus cereus | 128 µg/mL[1] | More Active | More Active |
| Staphylococcus aureus | >300 µg/mL[1] | More Active | More Active |
| Streptococcus mutans | 300 µg/mL[1] | - | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | >300 µg/mL[1] | Low Sensitivity | Low Sensitivity |
| Pseudomonas aeruginosa | >300 µg/mL[1] | - | - |
| Chromobacterium violaceum | 180 µg/mL[1] | - | - |
Data for 4-Methoxy-2,5-toluquinone and 3-Methoxy-2,5-toluquinone indicates greater activity against S. aureus and B. subtilis compared to this compound, though specific MIC values were not detailed in the referenced literature.[3]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on the protocol used for this compound.[1]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. epidermidis, E. coli)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Solvent for the test compound (e.g., Methanol)
-
96-well microtiter plates
-
Automated growth curve analysis system (e.g., Bioscreen-C) or a microplate reader
-
Positive control antibiotic (e.g., Tetracycline)
-
Negative control (solvent)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in the liquid growth medium directly in the wells of a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., 256 µg/mL to 3 µg/mL for this compound).[1]
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized cell density, typically 0.5 McFarland standard, which is then further diluted to the final desired concentration in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Controls:
-
Positive Control: Include wells with a known antibiotic to ensure the bacteria are susceptible to standard antibiotics.
-
Negative Control (Solvent): Include wells with the solvent used to dissolve the test compound to ensure it does not inhibit bacterial growth.
-
Growth Control: Include wells with only the bacterial inoculum in the growth medium to ensure proper bacterial growth.
-
-
Incubation: Incubate the microtiter plates at the optimal temperature for the specific bacterial strains (e.g., 37°C) for a defined period, typically 24 hours.[1]
-
Data Acquisition: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) at regular intervals (e.g., every 15 minutes) using an automated system or at the end of the incubation period with a microplate reader.[1]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the bacteria is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) determination workflow.
References
Comparative analysis of Aurantiogliocladin and other fungal quinones
This guide provides a comparative analysis of Aurantiogliocladin and other prominent fungal quinones, focusing on their biological activities and mechanisms of action. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. The information is supported by experimental data and detailed methodologies for key assays.
Introduction to Fungal Quinones
Quinones represent a large and structurally diverse class of secondary metabolites produced by filamentous fungi.[1] These compounds, often derived from polyketide pathways, play significant roles in various biological processes and are of considerable industrial interest for their potential applications in pharmacology, as colorants, and even as electrolytes in redox flow batteries.[1][2] Fungal quinones are categorized into various families, including benzoquinones, naphthoquinones, and anthraquinones, based on their chemical structures.[1][3] Many of these compounds exhibit a range of biological activities, including antimicrobial, antiviral, cytotoxic, and anti-inflammatory effects.[4][5] this compound, a benzoquinone first isolated from a Gliocladium species, is one such compound that has been evaluated for its bioactivity.[6] This guide compares its performance with other notable fungal quinones.
Comparative Biological Activity
The therapeutic potential of fungal quinones is primarily evaluated based on their antimicrobial and cytotoxic activities. The following sections and tables summarize the performance of this compound and other selected quinones against various microbial strains and cancer cell lines.
Cytotoxic Activity
The cytotoxicity of quinones is a key area of research for developing new anticancer agents.[7] Their mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling or direct interaction with cellular biomolecules, leading to apoptosis.[7] this compound has demonstrated significant cytotoxicity against specific cell lines.[6] The table below compares its activity with other fungal quinones like Variecolorquinones A and B and Bostrycoidin.
| Compound | Fungal Source | Target Cell Line | IC50 Value | Reference |
| This compound | Gliocladium sp. | L929 (Mouse fibroblast) | 2.4 - 26 µg/mL | [6] |
| KB-3-1 (Cervix carcinoma) | 2.4 - 26 µg/mL | [6] | ||
| Variecolorquinone A | Aspergillus variecolor | A-549 (Lung carcinoma) | 3.0 µM | [8] |
| Variecolorquinone B | Aspergillus variecolor | HL-60 (Leukemia) | 1.3 µM | [8] |
| P388 (Leukemia) | 3.7 µM | [8] | ||
| Bostrycoidin | Fusarium solani | Not Specified | Potent anticancer activity | [9] |
| Myrothecols A-E | Myrothecium sp. | A549, HeLa, HepG2 | Cytotoxic | [10] |
| *Note: The reported IC50 range of 2.4-26 µg/mL for this compound also included other terphenyl quinone derivatives tested in the same study. |
Antimicrobial Activity
Fungi produce a wide array of secondary metabolites with bacteriostatic or fungistatic properties, making them a promising source for new antibiotics to combat drug-resistant microorganisms.[11] Quinone derivatives, in particular, have shown high efficacy against both Gram-positive and Gram-negative bacteria.[12][13] While this compound showed only moderate antimicrobial effects, other fungal quinones have demonstrated potent activity.[6]
| Compound | Fungal Source | Target Microorganism | Activity Metric (MIC/Effect) | Reference |
| This compound | Gliocladium sp. | Not specified | Moderate antimicrobial effects | [6] |
| Myrothecols A-E | Myrothecium sp. | Staphylococcus aureus | Antibacterial | [10] |
| Bacillus cereus | Antibacterial | [10] | ||
| Bostrycoidin | Fusarium solani | Not specified | Potent antimicrobial metabolite | [9] |
| Pleurotin | Pleurotus griseus | Gram-positive bacteria | Active | [11] |
| Variecolorquinones | Aspergillus versicolor | Staphylococcus aureus | Selective antibacterial activity | [9] |
Signaling Pathways in Quinone-Induced Cytotoxicity
The cytotoxic effects of many fungal quinones are mediated through the induction of apoptosis. A common mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers downstream signaling cascades. The diagram below illustrates a generalized pathway for quinone-induced apoptosis. This process often involves the modulation of key signaling pathways such as PI3K/AKT and NF-κB.[14][15]
Caption: Generalized signaling pathway of quinone-induced apoptosis via ROS generation.
Experimental Protocols & Workflow
Objective comparison requires standardized experimental procedures. Below are detailed methodologies for common assays used to evaluate fungal quinones, along with a workflow diagram illustrating the process from discovery to characterization.
Experimental Workflow: From Fungus to Bioactive Compound
The process of identifying novel bioactive quinones involves several key stages, from fungal cultivation to purification and testing.
Caption: Standard experimental workflow for the isolation and testing of fungal quinones.
Protocol 1: Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Plate cells (e.g., A-549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test quinone in the cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a two-fold serial dilution of the test quinone in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
References
- 1. Fungal quinones: diversity, producers, and applications of quinones from Aspergillus, Penicillium, Talaromyces, Fusarium, and Arthrinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities [agris.fao.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Two new cytotoxic quinone type compounds from the halotolerant fungus Aspergillus variecolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic and Antibacterial Quinone Sesquiterpenes from a Myrothecium Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications [mdpi.com]
- 12. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Aurantiogliocladin versus gliotoxin: a comparative bioactivity study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two fungal metabolites: aurantiogliocladin and gliotoxin. While both are natural products with potential pharmacological applications, their bioactivities differ significantly. This document summarizes the available experimental data on their cytotoxic, immunosuppressive, and antimicrobial effects, and outlines the experimental protocols used to generate this data.
Overview
This compound is a toluquinone compound that has been reported to exhibit weak antibiotic and antibiofilm activities.[1][2][3][4] In contrast, gliotoxin is a well-studied epipolythiodioxopiperazine mycotoxin known for its potent immunosuppressive and cytotoxic properties.[1][5][6][7][8][9][10][11] Gliotoxin's bioactivity is largely attributed to its internal disulfide bridge.[6]
Data Presentation
The following tables summarize the available quantitative data for the bioactivities of this compound and gliotoxin.
Cytotoxic Activity
The cytotoxic effects of these compounds have been evaluated against various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | IC50 | Reference |
| This compound | Data not available | Data not available | |
| Gliotoxin | HeLa (Human cervical cancer) | > 90 µM | [12] |
| SW1353 (Human chondrosarcoma) | > 90 µM | [12] | |
| SH-SY5Y (Human neuroblastoma) | ~0.1 µM (moderate cytotoxicity) | [13] | |
| LLC-PK1 (Porcine kidney epithelial) | 1200 ng/mL (direct cytotoxicity) | [14][15] | |
| Turkey Peripheral Blood Lymphocytes | > 100 ng/mL (all cells appeared dead) |
Note: The available literature lacks specific IC50 values for the cytotoxicity of this compound against cancer cell lines.
Immunosuppressive Activity
The immunosuppressive potential of these compounds is a critical aspect of their bioactivity profile.
| Compound | Assay | Effect | Concentration | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Gliotoxin | T-cell Proliferation | Inhibition | Not specified | [6] |
| Macrophage Phagocytosis | Inhibition | 30-100 ng/mL | [16] | |
| NF-κB Activation | Inhibition | Nanomolar concentrations | [1] | |
| Apoptosis Induction (Thymocytes, Splenocytes) | Induces apoptosis | Not specified | [1][8] |
Note: There is a significant lack of data on the immunosuppressive effects of this compound.
Antimicrobial Activity
Both compounds have been investigated for their ability to inhibit the growth of various microorganisms, with the minimum inhibitory concentration (MIC) being a standard measure.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus epidermidis | 64 | [2][3] |
| Bacillus cereus | 128 | [2][3] | |
| Staphylococcus aureus | > 300 | [2][3] | |
| Gliotoxin | Staphylococcus aureus (MSSA) | 3.98 - 4 | [17] |
| Staphylococcus aureus (MRSA) | 0.5 - 4 | [17] | |
| Salmonella Typhimurium | IC50 of ~2 µM | [18] | |
| Enterococcus faecalis | 0.9375–60 µM (dose-dependent inhibition) | [19] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or gliotoxin) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Lymphocyte Proliferation Assay
This assay is used to determine the activation and cell-mediated immune responses of lymphocytes.[23][24][25][26][27]
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from a blood sample.
-
Cell Plating and Stimulation: Place 100,000 PBMCs in each well of a 96-well plate. Stimulate the cells with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence of various concentrations of the test compound.[27]
-
Incubation: Incubate the plates for six days at 37°C in a CO2 incubator.[27]
-
Radiolabeling ([³H]-thymidine incorporation): On the sixth day, add radioactive ³H-thymidine to each well and incubate for an additional six hours. The thymidine will be incorporated into the DNA of proliferating cells.[27]
-
Harvesting and Measurement: Harvest the cells and measure the amount of radioactivity incorporated into the DNA using a scintillation counter. The amount of radioactivity is proportional to the number of proliferating cells.[27]
Alternatively, a non-radioactive colorimetric method using MTT can be employed, similar to the cytotoxicity assay, to measure the metabolic activity of proliferating cells.[24]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[28][29][30][31][32]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound (this compound or gliotoxin) in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[29]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Gliotoxin's Mechanism of Action
Gliotoxin exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[1][6] This inhibition prevents the release of pro-inflammatory cytokines. Additionally, gliotoxin can induce apoptosis (programmed cell death) by activating the pro-apoptotic protein Bak, a member of the Bcl-2 family.[6] This leads to the release of reactive oxygen species (ROS) and the initiation of the apoptotic cascade.
Caption: Simplified signaling pathway of gliotoxin's immunosuppressive and cytotoxic effects.
Experimental Workflow for Bioactivity Screening
The general workflow for comparing the bioactivities of this compound and gliotoxin involves a series of in vitro assays.
Caption: General experimental workflow for comparing the bioactivities of the two compounds.
Conclusion
Based on the currently available data, gliotoxin is a potent bioactive compound with well-documented cytotoxic and immunosuppressive effects, mediated primarily through the inhibition of NF-κB and induction of apoptosis. In contrast, this compound appears to be a much weaker bioactive agent, with its reported activities mainly limited to modest antimicrobial and antibiofilm effects. A significant gap in the scientific literature exists regarding the cytotoxic and immunosuppressive properties of this compound, preventing a direct and comprehensive comparison with gliotoxin in these areas. Further research is required to fully elucidate the bioactivity profile of this compound and to determine its potential as a pharmacological agent.
References
- 1. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits biofilm formation at subtoxic concentrations [aimspress.com]
- 4. doaj.org [doaj.org]
- 5. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gliotoxin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo immunosuppressive activity of gliotoxin, a metabolite produced by human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Gliotoxin Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gliotoxin Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Gliotoxin-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gliotoxin from Aspergillus fumigatus affects phagocytosis and the organization of the actin cytoskeleton by distinct signalling pathways in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Antibacterial Activity of Gliotoxin Alone and in Combination with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Gliotoxin-mediated bacterial growth inhibition is caused by specific metal ion depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 細胞計數與健康分析 [sigmaaldrich.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. thekingsleyclinic.com [thekingsleyclinic.com]
- 24. Lab13 [science.umd.edu]
- 25. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. hanc.info [hanc.info]
- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 29. goldbio.com [goldbio.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 32. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Aurantiogliocladin: A Comparative Analysis of its Efficacy Against Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of aurantiogliocladin, a naturally occurring benzoquinone, with established commercial antibiotics. This analysis is based on available experimental data, focusing on its antibacterial activity against key bacterial strains. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of its potential as a novel antimicrobial agent.
Data Presentation: Quantitative Efficacy
The antibacterial efficacy of this compound has been evaluated against several bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of commercial antibiotics against Staphylococcus epidermidis and Bacillus cereus. It is important to note that the data for this compound and commercial antibiotics are derived from separate studies, and a direct head-to-head comparison under identical experimental conditions is not currently available in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Antibiotics against Staphylococcus epidermidis
| Compound | Strain | MIC (µg/mL) | Reference |
| This compound | ATCC 35984 | 64 | [1][2][3] |
| Vancomycin | Clinical Isolates | 2 - 16 | [4] |
| Cloxacillin | Clinical Isolates | 64 (Geometric Mean) | [5] |
| Cefazolin | Clinical Isolates | 32 (Geometric Mean) | [5] |
| Clindamycin | Clinical Isolates | 0.95 (Geometric Mean) | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Antibiotics against Bacillus cereus
| Compound | Strain | MIC (µg/mL) | Reference |
| This compound | DSM 626 | 128 | [1][2][3] |
| Vancomycin | Bloodstream Isolates | Sensitive (MIC not specified) | [6] |
| Gentamicin | Bloodstream Isolates | Sensitive (MIC not specified) | [6] |
| Imipenem | Bloodstream Isolates | Sensitive (MIC not specified) | [6] |
| Penicillin G | Beef Product Isolates | Resistant (MIC not specified) | [7] |
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound as described in the cited literature.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains (Staphylococcus epidermidis, Bacillus cereus) are cultured on appropriate agar plates.
-
A single colony is used to inoculate a sterile broth medium (e.g., Luria-Bertani broth).
-
The bacterial suspension is incubated at a suitable temperature (e.g., 37°C) until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard. This ensures a standardized starting concentration of bacteria.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations typically range from a high concentration (e.g., 256 µg/mL) to a low concentration.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension.
-
The final volume in each well is typically 200 µL.
-
Control wells are included:
-
Positive control: Bacteria in broth without any antimicrobial agent.
-
Negative control: Broth only, to check for sterility.
-
Solvent control: Bacteria in broth with the same concentration of the solvent used to dissolve this compound to ensure it has no inhibitory effect.
-
-
The microtiter plate is incubated at the optimal growth temperature for the specific bacterium for a defined period (e.g., 18-24 hours).
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Alternatively, a spectrophotometer can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify bacterial growth. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the MIC of this compound and a proposed mechanism of action involving the disruption of bacterial quorum sensing.
Discussion
The available data indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as S. epidermidis and B. cereus[1][2][3]. When compared to the MIC values of some commercial antibiotics, its efficacy appears to be in a similar range to that of cloxacillin against S. epidermidis but higher than that of more potent antibiotics like vancomycin and clindamycin against the same organism[5]. Against B. cereus, a direct MIC comparison with commercial antibiotics from the same study is lacking, making a conclusive assessment challenging.
One of the notable properties of this compound is its ability to inhibit biofilm formation, even at sub-inhibitory concentrations[1][2][3]. This suggests a mechanism of action that may not solely rely on direct bactericidal or bacteriostatic effects. Research indicates that this compound may interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates gene expression, including the production of virulence factors and the formation of biofilms. The diagram above illustrates this proposed mechanism, where this compound may disrupt the synthesis or signaling of autoinducer molecules, thereby preventing the coordinated behavior of bacterial populations.
Conclusion and Future Directions
This compound presents itself as a compound of interest for further investigation in the field of antimicrobial drug discovery. Its moderate antibacterial activity, coupled with its potential to disrupt biofilm formation through quorum sensing inhibition, suggests a promising alternative or adjunct to conventional antibiotic therapies.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Direct Comparative Studies: Conducting studies that directly compare the MIC and Minimum Bactericidal Concentration (MBC) of this compound with a broad range of commercial antibiotics under standardized conditions.
-
Mechanism of Action: Further investigation into the precise molecular targets of this compound within the quorum sensing pathway and other potential cellular processes.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.
-
Synergy Studies: Investigating the potential for synergistic effects when this compound is used in combination with existing commercial antibiotics.
By addressing these key areas, the scientific community can gain a clearer understanding of the role this compound may play in combating the growing challenge of antibiotic resistance.
References
- 1. How Quorum Sensing Works [asm.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of clindamycin, imipenem, oxacillin and vancomycin in the infected granuloma pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of vancomycin and penicillin for viral isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigma of Aurantiogliocladin: A Comparative Guide to its Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the fungal metabolite Aurantiogliocladin with alternative compounds, focusing on validating its mechanism of action as a potential therapeutic agent. We present supporting experimental data, detailed protocols for key assays, and visual representations of pertinent biological pathways and experimental workflows.
This compound: A Promising Biofilm Inhibitor
This compound, a toluquinone-class natural product isolated from fungi such as Clonostachys candelabrum, has demonstrated noteworthy biological activity.[1] Primarily recognized for its ability to inhibit biofilm formation in various bacteria at sub-toxic concentrations, it presents a compelling case for further investigation as an anti-infective agent. Unlike many conventional antibiotics, its mode of action appears to be bacteriostatic rather than bactericidal, suggesting a mechanism that interferes with bacterial communication and community behavior rather than outright killing the cells.[1]
Comparative Performance Analysis
To contextualize the efficacy of this compound, we compare its performance with Thymoquinone, another natural benzoquinone known for its antibacterial and antibiofilm properties.[2][3] Thymoquinone's mechanism has been linked to the generation of reactive oxygen species (ROS), providing a distinct point of comparison for this compound's yet-to-be-fully-elucidated pathway.[2][3]
Table 1: Comparative Antibacterial and Biofilm Inhibition Activity
| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) at Sub-MIC | Putative Mechanism of Action | Reference |
| This compound | Staphylococcus epidermidis | 64 | 19% at 32 µg/mL | Interference with Quorum Sensing (Hypothesized) | [1] |
| Bacillus cereus | 128 | 37% at 32 µg/mL | Interference with Quorum Sensing (Hypothesized) | [1] | |
| Thymoquinone | Staphylococcus aureus | 1.56 - 100 | Significant inhibition (qualitative) | ROS Generation | [2][3] |
| Pseudomonas aeruginosa | 1.56 - 100 | ~63% at sub-MIC | Quorum Sensing Inhibition | [4] |
Table 2: Comparative Cytotoxicity
| Compound | Cell Line | IC50/IC90 | Assay | Reference |
| This compound | Not extensively reported | - | - | |
| Thymoquinone | HaCaT (human keratinocytes) | IC90: 50 µg/mL | MTT Assay | [3] |
Validating the Mechanism of Action: A Genetic Mutant Approach
While the precise molecular target of this compound remains to be definitively identified, its chemical structure as a quinone and its bacteriostatic, biofilm-inhibiting properties suggest a potential interference with bacterial signaling pathways, such as quorum sensing, or vital enzymatic processes. A powerful strategy to validate this proposed mechanism involves the use of genetic mutants of susceptible bacterial strains.
Hypothetical Validation Workflow
A logical workflow to pinpoint and confirm the mechanism of action of this compound using genetic mutants is outlined below. This approach systematically narrows down potential targets and validates their role in the compound's activity.
Rationale for Mutant Selection
-
Quorum Sensing Mutants: Given that this compound inhibits biofilm formation at sub-lethal concentrations, key regulators of quorum sensing are prime targets. For instance, in Staphylococcus epidermidis, an agr (accessory gene regulator) mutant could be tested. A lack of differential response to this compound in an agr mutant compared to the wild-type would suggest the agr system is a target.
-
DNA Gyrase/Topoisomerase Mutants: As a quinone, this compound shares structural similarities with quinolone antibiotics, which target DNA gyrase and topoisomerase IV. Generating mutants with known resistance-conferring mutations in the gyrA or parC genes and assessing their susceptibility to this compound could reveal if it shares this mechanism.
Postulated Signaling Pathway: Interference with Quorum Sensing
A plausible mechanism of action for this compound is the disruption of the bacterial quorum sensing (QS) cascade. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it is often crucial for biofilm formation and virulence. The diagram below illustrates a generalized Gram-positive bacterial QS pathway and the hypothesized point of intervention by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.
Minimal Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Crystal Violet Biofilm Inhibition Assay
-
Preparation of Cultures: Grow bacterial cultures overnight in a suitable medium.
-
Inoculation and Treatment: Dilute the overnight culture and add it to the wells of a 96-well flat-bottomed microtiter plate. Add serial dilutions of this compound to the wells. Include untreated controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[5][6]
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.[7]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a microplate reader.[6] The percentage of biofilm inhibition is calculated relative to the untreated control.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8][9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength between 550 and 600 nm.[8]
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion
This compound holds significant promise as a novel anti-biofilm agent. Its bacteriostatic mechanism suggests a mode of action that may be less likely to induce resistance compared to bactericidal antibiotics. The proposed validation strategy using genetic mutants, coupled with comparative analysis against compounds like Thymoquinone, will be instrumental in elucidating its precise molecular target and signaling pathway. The experimental protocols provided herein offer a standardized framework for researchers to further investigate and harness the therapeutic potential of this intriguing natural product.
References
- 1. This compound inhibits biofilm formation at subtoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymoquinone inhibits biofilm formation and has selective antibacterial activity due to ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymoquinone is a natural antibiofilm and pathogenicity attenuating agent in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal violet assay [bio-protocol.org]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cytotoxicity of Aurantiogliocladin on Mammalian Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic effects of Aurantiogliocladin on various mammalian cell lines. Due to the limited direct experimental data on this compound, this document utilizes data for Gliocladin C, a closely related compound, as a representative gliocladin. The cytotoxic performance of Gliocladin C is compared against established anticancer and antifungal agents, Doxorubicin and Amphotericin B, respectively. This guide is intended to serve as a valuable resource for researchers investigating the potential therapeutic applications of gliocladin compounds.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of the test compound and comparators on various mammalian cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 / ED50 | Citation |
| Test Compound | ||||
| Gliocladin C | P-388 | Murine Lymphocytic Leukemia | 240 ng/mL | [1] |
| Anticancer Comparator | ||||
| Doxorubicin | HeLa | Human Cervical Cancer | 2.9 µM | [2][3] |
| HepG2 | Human Liver Cancer | 12.18 µM | [2][3] | |
| A549 | Human Lung Cancer | > 20 µM | [2][3] | |
| MCF-7 | Human Breast Cancer | 2.50 µM | [2][3] | |
| Antifungal Comparator | ||||
| Amphotericin B | A549 | Human Lung Cancer | 4.5 - 7 µM | [4] |
| 293T | Human Kidney | No cytotoxicity observed | [5] | |
| THP1 | Human Monocytic | Cytotoxicity at 500 µg/L | [5][6] |
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are widely used to assess the cytotoxic potential of chemical and biological agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
LDH (Lactate Dehydrogenase) Assay
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death. It measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. A positive control of cells treated with a lysis buffer is used to determine the maximum LDH release. The percentage of cytotoxicity is calculated based on this maximum release.
Visualizations
The following diagrams illustrate the general experimental workflow for cytotoxicity assessment and a potential signaling pathway involved in compound-induced cell death.
Caption: A flowchart of the in vitro cytotoxicity testing process.
Caption: A potential mechanism of action for this compound.
Disclaimer: The signaling pathway depicted is a generalized representation of apoptosis induction, a common mechanism for cytotoxic compounds. The specific molecular targets and signaling events for this compound have not been fully elucidated and require further investigation.
References
- 1. Total Synthesis of (+)-Gliocladin C Enabled by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Epipolythiodioxopiperazines: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of select epipolythiodioxopiperazine (ETP) natural products, a class of fungal metabolites with potent biological activities. Due to the limited availability of in vivo data for Aurantiogliocladin, this guide focuses on its structurally related analogs: Verticillin A and Chaetocin for their anticancer properties, and Gliotoxin for its role in fungal pathogenesis.
This document summarizes key findings from preclinical animal studies, presenting quantitative data in structured tables for straightforward comparison with established standard-of-care agents. Detailed experimental protocols for the cited studies are also provided to aid in the design and interpretation of future research.
Anticancer Efficacy: Verticillin A and Chaetocin vs. Standard Chemotherapeutics
Verticillin A and Chaetocin have demonstrated significant antitumor activity in various cancer models. Their performance in preclinical studies is compared here with that of standard chemotherapeutic agents used in the respective cancer types.
High-Grade Serous Ovarian Cancer
Comparison of Verticillin A and Cisplatin
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Endpoint | Result | Citation |
| Verticillin A | Athymic nude mice | OVCAR8 (xenograft) | 0.100 and 0.250 mg/kg, intraperitoneally | Reduction in tumor burden | Tolerated and effective in reducing tumor burden. | [1][2] |
| Verticillin A-eNP | Athymic nude mice | OVCAR8 (xenograft) | Not specified | Reduction in tumor growth | Decreased tumor growth with reduced liver toxicity compared to Verticillin A alone. | [3] |
| Cisplatin | Nude mice | A2780 (xenograft) | Not specified | Inhibition of tumor growth | Effectively inhibited tumor growth. | [4] |
| Tf-cisplatin | Nude mice | Human ovarian carcinoma cells | Not specified | Inhibition of tumor growth | More effective at inhibiting tumor growth than free cisplatin. | [5] |
Pancreatic Cancer
Comparison of Verticillin A and Gemcitabine
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Endpoint | Result | Citation |
| Verticillin A-loaded buttress | C57BL/6 mice | Panc02-H7 (subcutaneous) | 100 µg and 800 µg loaded buttresses (equivalent to 5 and 40 mg/kg) | Prevention of local tumor recurrence | Effective in preventing local tumor recurrence. | [6][7] |
| Gemcitabine | Pancreatic PDX mouse model | PPCL-46 (primary pancreatic cancer cells) | Not specified | Reduction in tumor growth | 4-N-stearoyl-gemcitabine (a modified version) remarkably reduced tumor growth. | [3] |
| Gemcitabine | BxPC-3-GFP orthotopic xenograft mouse model | BxPC-3-GFP | 125 mg/kg, weekly | Inhibition of primary tumor growth | Inhibited primary tumor growth. | [7] |
Melanoma
Comparison of Chaetocin and Dacarbazine
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Endpoint | Result | Citation |
| Chaetocin | Nude mice | SK-Mel-28 and A375 (xenografts) | Not specified | Inhibition of tumor growth | Significantly attenuated tumor growth. | [8][9] |
| Dacarbazine (DTIC) | C57BL/6 mice | B16F1 (xenograft) | Not specified | Antitumor activity | Axitinib in combination with DTIC demonstrated significant antitumor activity. | [10] |
| Dacarbazine (DTIC) | SCID mice | A375 (xenograft) | Not specified | Antitumor effects | No significant difference in tumor growth for single-agent DTIC. | [11] |
Gastric Cancer
Comparison of Chaetocin and 5-Fluorouracil
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Endpoint | Result | Citation |
| Chaetocin | BALB/C nude mice | HGC-27 (xenograft) | Not specified | Suppression of tumor growth | Suppressed the growth of HGC-27 xenografts. | [12] |
| 5-Fluorouracil (5-FU) | Nude mice | SGC7901 (xenograft) | Not specified | Tumor inhibition rate | 26.36% tumor inhibition rate. | [13] |
| 5-FU + Celecoxib | Nude mice | SGC7901 (xenograft) | Not specified | Tumor inhibition rate | 88.37% tumor inhibition rate, indicating a synergistic effect. | [13] |
Esophageal Squamous Cell Carcinoma
Comparison of Chaetocin and Paclitaxel
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Efficacy Endpoint | Result | Citation |
| Chaetocin | BALB/c nude mice | KYSE150 (xenograft) | 0.5 mg/kg/day, intraperitoneally for 14 days | Reduction in tumor volume and weight | Significantly reduced tumor volume and weight. | [14] |
| Paclitaxel | Not specified (clinical study) | Not applicable | 80 mg/m² weekly | Objective response rate | 13% partial response rate in advanced esophageal cancer. | [15] |
| Paclitaxel + Cisplatin | Not specified (clinical study) | Not applicable | Paclitaxel 175mg/m² d1, Cisplatin 75 mg/m² d1, 2, every 21 days | Objective response rate | 34.2% objective response rate in advanced esophageal squamous cell carcinoma. | [16] |
Role in Fungal Pathogenesis: Gliotoxin vs. Standard Antifungals
Gliotoxin is a well-studied ETP that plays a significant role in the virulence of Aspergillus fumigatus, the primary causative agent of invasive aspergillosis. Its in vivo effects are compared with the standard antifungal agents Amphotericin B and Voriconazole.
Comparison of Gliotoxin's Virulence Factor Role with Antifungal Efficacy
| Compound/Factor | Animal Model | Aspergillus fumigatus Strain(s) | Dosage and Administration | Key Efficacy/Virulence Endpoint | Result | Citation |
| Gliotoxin (Virulence) | Immunosuppressed mice (hydrocortisone) | Wild-type vs. gliPΔ (gliotoxin-deficient) | Intranasal infection | Survival rate | The gliotoxin-deficient strain was significantly less virulent. | [4] |
| Gliotoxin (Virulence) | Non-neutropenic mice | Wild-type vs. ΔgliP3 (gliotoxin-deficient) | Intranasal infection | Survival rate | The gliotoxin-deficient mutant had significantly reduced virulence. | [17] |
| Amphotericin B | Disseminated murine aspergillosis model | Three clinical isolates | 0.3 or 0.8 mg/kg | Survival rate and tissue burden reduction | Increased survival and reduced tissue burden. | [1] |
| Voriconazole | Immunosuppressed murine model of disseminated infection | 10 strains with varying susceptibility | 25 mg/kg daily | Survival rate and fungal load reduction | Prolonged survival and reduced fungal load for susceptible strains. | [8][9] |
Experimental Protocols
Verticillin A in High-Grade Serous Ovarian Cancer[1][2]
-
Animal Model: Athymic female nude mice.
-
Cell Line and Implantation: OVCAR8 human ovarian cancer cells were used to establish intraperitoneal xenografts.
-
Treatment: Verticillin A was administered intraperitoneally at doses of 0.100 and 0.250 mg/kg.
-
Efficacy Evaluation: The primary endpoint was the reduction in tumor burden. Tolerability was assessed by monitoring body weight and gross necropsy findings.
Chaetocin in Esophageal Squamous Cell Carcinoma[14]
-
Animal Model: BALB/c nude mice.
-
Cell Line and Implantation: KYSE150 human esophageal squamous cell carcinoma cells were implanted subcutaneously.
-
Treatment: When tumors reached a certain volume, mice received daily intraperitoneal injections of Chaetocin (0.5 mg/kg) or vehicle (DMSO) for 14 days.
-
Efficacy Evaluation: Tumor volume and weight were measured. Body weight was monitored for toxicity. Immunohistochemical analysis of tumor tissue was performed to assess markers of apoptosis (cleaved caspase-3) and the Hippo pathway (p-YAP, YAP).
Gliotoxin Virulence Study in Aspergillosis[4]
-
Animal Model: 129/Sv and BALB/c mice immunosuppressed with hydrocortisone.
-
Fungal Strains and Inoculation: Mice were intranasally infected with conidia from a wild-type Aspergillus fumigatus strain (B-5233), a gliotoxin-deficient mutant (gliPΔ), or a reconstituted strain (gliPR).
-
Virulence Assessment: The primary endpoint was the survival rate of the infected mice.
Voriconazole Efficacy in Aspergillosis[8][9]
-
Animal Model: Immunosuppressed murine model of disseminated infection.
-
Fungal Strains and Inoculation: Mice were infected with one of ten Aspergillus fumigatus strains with varying in vitro susceptibility to Voriconazole.
-
Treatment: Voriconazole was administered at a dose of 25 mg/kg daily.
-
Efficacy Evaluation: Endpoints included prolongation of survival and reduction of fungal load in the kidneys and brain.
Signaling Pathways and Experimental Workflows
Chaetocin-Induced Apoptosis in Melanoma
Chaetocin has been shown to induce apoptosis in human melanoma cells through the generation of reactive oxygen species (ROS) and the intrinsic mitochondrial pathway.[8][9]
Caption: Chaetocin induces apoptosis via ROS and the mitochondrial pathway.
Chaetocin and the Hippo Pathway in Esophageal Cancer
In esophageal squamous cell carcinoma, Chaetocin has been found to activate the Hippo signaling pathway, leading to the phosphorylation and subsequent degradation of YAP, a key transcriptional co-activator involved in cell proliferation and survival.[14]
Caption: Chaetocin activates the Hippo pathway, inhibiting YAP.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound in a xenograft mouse model.
Caption: Workflow for in vivo xenograft efficacy studies.
References
- 1. In Vivo Synergy of Amphotericin B plus Posaconazole in Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. journals.asm.org [journals.asm.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of Dacarbazine and Imexon, In Vitro and In Vivo, in Human A375 Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 13. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Paclitaxel given by a weekly 1-h infusion in advanced esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of paclitaxel plus cisplatin in advanced esophageal squamous cell cancer: Further analysis of single center, prospective study. - ASCO [asco.org]
- 17. researchgate.net [researchgate.net]
Comparative Transcriptomics of Bacteria Treated with Bioactive Compounds: A Proxy for Aurantiogliocladin Effects
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, no direct comparative transcriptomic studies have been published on bacteria treated specifically with Aurantiogliocladin. This guide provides a comparative analysis using a proxy compound, Cryptotanshinone, a quinone-based natural product with known antibacterial activity against Staphylococcus aureus. The data and protocols presented herein are derived from published research on Cryptotanshinone and serve as an illustrative example of the transcriptomic impact of a bioactive quinone on a Gram-positive bacterium.
Introduction to this compound and Comparative Transcriptomics
This compound is a toluquinone-containing natural product known for its weak antibiotic and anti-biofilm properties. Understanding its mechanism of action at the molecular level is crucial for its potential development as a therapeutic agent. Comparative transcriptomics, utilizing techniques like RNA sequencing (RNA-seq), is a powerful approach to elucidate these mechanisms by providing a global snapshot of gene expression changes in bacteria upon treatment. This guide offers a framework for such an analysis by presenting data from a comparable compound, Cryptotanshinone, and detailing the necessary experimental protocols.
Comparative Transcriptomic Data: Staphylococcus aureus treated with Cryptotanshinone
The following tables summarize the quantitative data from a microarray study on Staphylococcus aureus ATCC 25923 treated with a subinhibitory concentration of Cryptotanshinone. The study identified 64 differentially expressed genes (DEGs), with 33 being downregulated and 31 upregulated[1].
Table 1: Upregulated Genes in S. aureus Treated with Cryptotanshinone
| Gene | Function | Fold Change (log2) | p-value |
| hemA | Glutamyl-tRNA reductase | >1.0 | <0.05 |
| hemB | Delta-aminolevulinic acid dehydratase | >1.0 | <0.05 |
| hemC | Porphobilinogen deaminase | >1.0 | <0.05 |
| hemD | Uroporphyrinogen-III synthase | >1.0 | <0.05 |
| hemL | Glutamyl-tRNA synthetase | >1.0 | <0.05 |
| sirA | Staphylococcal iron-regulated protein A | >1.0 | <0.05 |
| sodA | Superoxide dismutase | >1.0 | <0.05 |
| katA | Catalase | >1.0 | <0.05 |
| ahpC | Alkyl hydroperoxide reductase subunit C | >1.0 | <0.05 |
| pyk | Pyruvate kinase | >1.0 | <0.05 |
Table 2: Downregulated Genes in S. aureus Treated with Cryptotanshinone
| Gene | Function | Fold Change (log2) | p-value |
| gltA | Citrate synthase | <-1.0 | <0.05 |
| acnA | Aconitate hydratase | <-1.0 | <0.05 |
| icd | Isocitrate dehydrogenase | <-1.0 | <0.05 |
| sdhA | Succinate dehydrogenase subunit A | <-1.0 | <0.05 |
| sdhB | Succinate dehydrogenase subunit B | <-1.0 | <0.05 |
| sdhC | Succinate dehydrogenase subunit C | <-1.0 | <0.05 |
| lctE | Lactate dehydrogenase | <-1.0 | <0.05 |
| pflA | Pyruvate formate-lyase activating enzyme | <-1.0 | <0.05 |
| pflB | Pyruvate formate-lyase | <-1.0 | <0.05 |
| nrdD | Anaerobic ribonucleoside-triphosphate reductase | <-1.0 | <0.05 |
Experimental Protocols
This section details a generalized protocol for a bacterial comparative transcriptomics experiment using RNA-seq.
Bacterial Culture and Treatment
-
Bacterial Strain and Growth Conditions: Staphylococcus aureus (e.g., ATCC 25923) is grown in a suitable medium like Mueller-Hinton Broth (MHB) at 37°C with shaking.
-
Preparation of Treatment Compound: A stock solution of the test compound (e.g., Cryptotanshinone) is prepared in a suitable solvent (e.g., DMSO).
-
Treatment: The bacterial culture is grown to the mid-logarithmic phase (OD600 ≈ 0.5). The culture is then divided into a treatment group and a control group. The treatment group receives the test compound at a predetermined subinhibitory concentration, while the control group receives an equivalent volume of the solvent.
-
Incubation: Both cultures are incubated for a specific duration (e.g., 1-2 hours) under the same growth conditions.
RNA Extraction and Quality Control
-
RNA Stabilization: Bacterial cells are harvested by centrifugation, and the cell pellet is treated with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer containing lysozyme and proteinase K to break down the bacterial cell wall and proteins.
-
RNA Purification: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. This typically involves steps of homogenization, washing, and elution.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios, and by microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA should have a RIN value > 8.
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) Depletion: Since bacterial RNA is predominantly composed of rRNA (often >90%), it is crucial to deplete rRNA to enrich for messenger RNA (mRNA). This is typically done using commercially available kits that use hybridization-based methods to remove rRNA.
-
Library Preparation: The rRNA-depleted RNA is used to construct a sequencing library. This process involves:
-
RNA Fragmentation: The RNA is fragmented into smaller pieces.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand Synthesis: The second strand of cDNA is synthesized. dUTP is often incorporated in this step to ensure strand-specificity.
-
End Repair and Adenylation: The ends of the double-stranded cDNA are repaired and an 'A' base is added to the 3' end.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
PCR Amplification: The library is amplified by PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Trimming: Adapters and low-quality bases are trimmed from the reads.
-
Alignment: The trimmed reads are aligned to the reference genome of the bacterium using a splice-aware aligner like Bowtie2 or BWA.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the treated and control samples. Tools like DESeq2 or edgeR are commonly used for this purpose. Genes with a fold change > 2 and a p-value < 0.05 are typically considered significantly differentially expressed.
-
Functional Annotation and Pathway Analysis: The differentially expressed genes are subjected to functional annotation and pathway enrichment analysis (e.g., using GO and KEGG databases) to understand the biological processes affected by the treatment.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a bacterial comparative transcriptomics experiment.
Affected Signaling Pathway: Quorum Sensing in P. aeruginosa (Illustrative Example)
While specific pathway disruptions for this compound are unknown, many natural anti-biofilm agents target quorum sensing (QS). The following diagram illustrates the core QS pathways in Pseudomonas aeruginosa, a common model organism for biofilm studies.
References
Peer-Reviewed Validation of Aurantiogliocladin's Therapeutic Potential: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a notable absence of peer-reviewed studies on a compound specifically named "Aurantiogliocladin." This suggests that the substance may be either a very recent discovery that has not yet been detailed in published research, a compound known by an alternative name, or a substance that has not been subjected to rigorous scientific validation. Consequently, a direct comparison guide based on experimental data for this compound cannot be constructed at this time.
This guide will instead focus on providing a framework for evaluating novel therapeutic compounds, using well-documented fungal metabolites with anticancer properties as illustrative examples. This will offer researchers, scientists, and drug development professionals a methodology for assessing the therapeutic potential of new molecules, a process that could be applied to this compound should data become available in the future.
Framework for Evaluating Novel Therapeutic Compounds
The evaluation of a new therapeutic agent typically involves a multi-stage process of in vitro and in vivo studies to determine its efficacy, mechanism of action, and safety profile. Below are key experimental areas and data points that are critical for this assessment.
Table 1: Comparative Cytotoxicity of Selected Fungal Metabolites in Cancer Cell Lines
This table exemplifies how the cytotoxic (cell-killing) effects of a novel compound would be compared against established drugs or other investigational agents across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Hypothetical Data for this compound | MCF-7 (Breast) | Data Not Available | Doxorubicin | 0.5 |
| A549 (Lung) | Data Not Available | Cisplatin | 8.2 | |
| U87 (Glioblastoma) | Data Not Available | Temozolomide | 150 | |
| Gliotoxin | Jurkat (T-cell leukemia) | 0.1 | Doxorubicin | 0.05 |
| Wortmannin | PC3 (Prostate) | 0.2 | Docetaxel | 0.002 |
Key Signaling Pathways in Cancer Therapeutics
Understanding the molecular pathways a compound modulates is crucial for its development as a therapeutic agent. Many anticancer drugs target signaling cascades that are dysregulated in cancer cells, leading to uncontrolled proliferation and survival.
Diagram 1: Generic Apoptosis Induction Pathway
This diagram illustrates a simplified signaling pathway for apoptosis (programmed cell death), a common mechanism of action for chemotherapeutic agents. A novel compound like this compound would be investigated to determine if it activates similar pathways.
Caption: Simplified signaling cascade for the induction of apoptosis.
Experimental Protocols for Therapeutic Validation
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard protocols used to assess the therapeutic potential of a new compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the compound's effect on signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins), followed by incubation with enzyme-linked secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
Diagram 2: Experimental Workflow for In Vitro Compound Screening
This diagram outlines a typical workflow for the initial in vitro screening of a potential therapeutic compound.
Caption: A standard workflow for the initial in vitro evaluation of a novel therapeutic compound.
Conclusion
While a direct comparative guide for this compound is not feasible due to the lack of published, peer-reviewed data, the framework presented here provides a robust methodology for the evaluation of any new therapeutic candidate. The provided tables and diagrams illustrate how data should be presented and which experimental approaches are fundamental to the process of drug discovery and development. Researchers investigating this compound or other novel compounds are encouraged to follow these established protocols to ensure their findings are both scientifically valid and effectively communicated to the broader scientific community. Future publication of data on this compound will be necessary before its therapeutic potential can be properly assessed and compared to existing treatments.
Safety Operating Guide
Navigating the Safe Disposal of Aurantiogliocladin: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Aurantiogliocladin necessitates a cautious and informed approach to its disposal. As a quinone-based pigmented fungal metabolite, it should be treated as a potentially hazardous chemical. This guide provides essential safety and logistical information, drawing from established protocols for similar chemical classes to ensure the safe management of this compound waste in a laboratory setting.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for both personal safety and environmental protection. The following procedures are based on best practices for handling bioactive and quinone-containing compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
Due to the lack of specific degradation or neutralization data for this compound, the primary recommended disposal method is to treat it as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Aqueous solutions should not be disposed of down the drain[1].
-
-
Waste Container Labeling:
-
All waste containers must be labeled with the words "HAZARDOUS WASTE"[2].
-
The label must also clearly identify the contents, including "this compound" and the solvent if applicable (e.g., "this compound in DMSO").
-
-
Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with a complete and accurate description of the waste stream.
-
Quantitative Data for Related Compounds
While specific quantitative data for this compound is not available, the following table provides exposure limits for a related quinone compound, p-Benzoquinone, to inform handling precautions.
| Compound | Agency | Exposure Limit | Notes |
| p-Benzoquinone | OSHA | 0.1 ppm (0.4 mg/m³) | 8-hour Time-Weighted Average (TWA) |
| p-Benzoquinone | NIOSH | 0.1 ppm (0.4 mg/m³) | 10-hour Time-Weighted Average (TWA) |
| p-Benzoquinone | ACGIH | 0.1 ppm (0.4 mg/m³) | 8-hour Time-Weighted Average (TWA) |
This data is for informational purposes to emphasize the potential hazards of quinone compounds and the need for appropriate engineering controls like a fume hood.
Experimental Protocols for Similar Compounds
No specific experimental protocols for the neutralization or deactivation of this compound were found. For some quinones, chemical treatment to reduce the quinone to a less reactive hydroquinone is a potential strategy, but this would require specific research and validation for this compound and would itself generate a hazardous waste stream that needs proper disposal. Therefore, this is not recommended without further investigation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By following these conservative and well-established procedures for hazardous chemical waste, laboratories can ensure the safe and responsible disposal of this compound. Always consult your local and institutional regulations, as they may have more specific requirements[3].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
